Product packaging for Cinnolin-7-amine(Cat. No.:CAS No. 101421-70-9)

Cinnolin-7-amine

Cat. No.: B3045018
CAS No.: 101421-70-9
M. Wt: 145.16 g/mol
InChI Key: IXCIEYFFNCPRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnolin-7-amine (CAS 101421-70-9) is a high-value cinnoline derivative with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. This aromatic heterocyclic compound features a benzodiazine structure, making it an isosteric analog of quinoline and isoquinoline, which is of significant interest in medicinal chemistry research . This compound serves as a key synthetic intermediate for exploring diverse pharmacological activities. Research indicates cinnoline derivatives exhibit potent antibacterial and antifungal properties , particularly when substituted with electron-withdrawing groups like chlorine and fluorine . This compound also provides a foundational scaffold for investigating anti-inflammatory and analgesic applications , with studies showing enhanced activity when incorporated into molecular frameworks like pyrazoline derivatives . Additionally, its structure is relevant for developing antitumor agents , as various cinnoline-based compounds have demonstrated promising anticancer activities . Store in a cool, dark place under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B3045018 Cinnolin-7-amine CAS No. 101421-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cinnolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCIEYFFNCPRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633793
Record name Cinnolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-70-9
Record name Cinnolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cinnolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cinnolin-7-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Cinnoline and its derivatives have garnered significant attention due to their diverse pharmacological activities, including potential applications as kinase inhibitors and anticancer agents.[1] This document outlines a viable synthetic pathway, detailed experimental protocols, and a summary of expected characterization data.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with the nitration of a suitable precursor to form 7-nitrocinnoline, followed by the reduction of the nitro group to the corresponding amine. This well-established synthetic strategy in heterocyclic chemistry provides a reliable route to the target compound.

A plausible and commonly employed method for the reduction of aromatic nitro compounds is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl). This method is known for its high efficiency and chemoselectivity in converting nitro groups to primary amines.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow Start Starting Material: Cinnoline Intermediate Intermediate: 7-Nitrocinnoline Start->Intermediate Nitration (HNO₃/H₂SO₄) Product Final Product: This compound Intermediate->Product Reduction (SnCl₂/HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of 7-Nitrocinnoline (Intermediate)

Objective: To introduce a nitro group at the 7-position of the cinnoline ring system.

Materials:

  • Cinnoline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add cinnoline to the cooled sulfuric acid while stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of cinnoline in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-nitrocinnoline.

Synthesis of this compound (Final Product)

Objective: To reduce the nitro group of 7-nitrocinnoline to a primary amine.

Materials:

  • 7-Nitrocinnoline

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 7-nitrocinnoline in ethanol.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10). A precipitate of tin salts will form.

  • Extract the aqueous layer with ethyl acetate several times.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the product by column chromatography or recrystallization from an appropriate solvent system.

Characterization Data

The following tables summarize the expected quantitative data for this compound. Note that as of the last update, specific experimental data for this compound is not widely published. The data presented here is based on the analysis of closely related structures and theoretical predictions. Researchers should confirm these values upon synthesis.

Table 1: Physical and Molecular Properties

PropertyExpected Value
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
Appearance Expected to be a crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol)

Table 2: Spectroscopic Data

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)Aromatic protons in the range of δ 7.0-9.0 ppm. A broad singlet corresponding to the -NH₂ protons. The exact chemical shifts and coupling constants will depend on the substitution pattern.
¹³C NMR (in DMSO-d₆)Aromatic carbons in the range of δ 110-160 ppm. The carbon atom attached to the amino group (C7) is expected to be shielded compared to the corresponding carbon in the nitro-intermediate.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z 146.07.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations.
UV-Vis Spectroscopy Absorption maxima in the UV-visible region, characteristic of the cinnoline aromatic system.

Signaling Pathways and Biological Activity

Cinnoline derivatives have been reported to exhibit a wide range of biological activities, often through the inhibition of specific kinases.[1] For instance, certain cinnoline compounds have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling. The 7-amino group of this compound could serve as a crucial pharmacophore, potentially forming hydrogen bonds with target proteins.

The diagram below illustrates a generalized kinase signaling pathway that could be a target for cinnoline derivatives.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase Receptor->Kinase1 Phosphorylation Ligand Growth Factor Ligand->Receptor Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Cinnolinamine This compound (Potential Inhibitor) Cinnolinamine->Kinase1 Cinnolinamine->Kinase2

Caption: Generalized kinase signaling pathway.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. This guide provides the foundational information necessary for its synthesis and subsequent investigation in drug discovery programs.

References

Spectroscopic Data for Cinnolin-7-amine Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for detailed spectroscopic data (NMR, IR, and MS) and associated experimental protocols for Cinnolin-7-amine has yielded no specific, verifiable results. Despite extensive queries of scientific databases and chemical repositories, publicly available experimental spectra and detailed characterization of this compound could not be located.

This lack of accessible data prevents the creation of an in-depth technical guide as requested. The core requirements—namely, the presentation of quantitative spectroscopic data in structured tables, detailed experimental methodologies, and visualization of related pathways or workflows—cannot be fulfilled without the foundational experimental results.

Searches for "this compound," "7-aminocinnoline," and related terms did not uncover any publications or database entries containing the specific ¹H NMR, ¹³C NMR, IR, or mass spectrometry data required for a thorough analysis and presentation. While some results mentioned the synthesis of 7-aminocinnoline in broader chemical studies, they did not provide the specific spectroscopic characterization data necessary to meet the user's request. For instance, a reference was found to a 1954 publication that mentions the synthesis of 5, 6, and 7-aminocinnoline, but the article's abstract did not contain the actual data.

Without access to primary experimental data, any attempt to generate the requested technical guide would be speculative and would not meet the standards of scientific accuracy required by the target audience of researchers, scientists, and drug development professionals.

It is recommended that researchers seeking this information consider chemical synthesis and subsequent analytical characterization to generate the necessary spectroscopic data. Alternatively, a direct search of specialized, proprietary chemical databases might yield the desired information, though this was not possible within the scope of this public-domain search.

Cinnolin-7-amine: A Technical Overview of a Novel Heterocyclic Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to the Cinnoline Scaffold

Cinnoline is a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂. It consists of a benzene ring fused to a pyridazine ring. The presence of the two adjacent nitrogen atoms in the heterocyclic ring imparts unique electronic properties to the cinnoline scaffold, making it a privileged structure in medicinal chemistry. Cinnoline and its derivatives have garnered significant interest due to their diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The specific substitution of an amine group at the 7-position of the cinnoline ring is anticipated to modulate its physicochemical properties and biological activity, potentially offering new avenues for drug discovery and development.

Physicochemical Properties of Aminocinnolines

Due to the absence of specific experimental data for Cinnolin-7-amine, the following table summarizes the predicted and known properties of the parent cinnoline molecule and general characteristics expected for an amino-substituted derivative.

PropertyCinnoline (Parent Scaffold)Predicted for this compoundSource/Justification
Molecular Formula C₈H₆N₂C₈H₇N₃Addition of an amino group (-NH₂)
Molecular Weight 130.15 g/mol ~145.16 g/mol Calculated based on the molecular formula
Melting Point 38 °CExpected to be significantly higher due to hydrogen bonding capabilities of the amine group.General trend for amino-substituted aromatics.
Boiling Point 114 °C at 0.35 mmHgExpected to be higher than the parent cinnoline.Increased intermolecular forces.
Solubility Sparingly soluble in water, soluble in organic solvents.Expected to have increased aqueous solubility at acidic pH due to protonation of the amine group.General property of amines.
pKa 2.70 (for the protonated form)Expected to have a higher pKa than the parent cinnoline due to the basicity of the aromatic amine.Aromatic amines are basic.
Appearance Pale yellow solidLikely a crystalline solid, color may vary.General appearance of similar compounds.

Experimental Protocols

The following section outlines a potential synthetic route and a standard characterization workflow for a generic aminocinnoline, which can be adapted for the synthesis of this compound.

Hypothetical Synthesis of 7-Aminocinnoline

A plausible synthetic route to this compound would involve the nitration of a suitable cinnoline precursor followed by the reduction of the nitro group to an amine.

Step 1: Nitration of a Cinnoline Precursor

A suitable cinnoline precursor, such as 4-chlorocinnoline, could be subjected to nitration to introduce a nitro group at the 7-position.

  • Materials: 4-chlorocinnoline, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Slowly add 4-chlorocinnoline to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.

    • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitro-cinnoline product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The resulting 7-nitro-cinnoline derivative can then be reduced to this compound.

  • Materials: 7-nitro-cinnoline derivative, reducing agent (e.g., tin(II) chloride, iron powder in acidic medium, or catalytic hydrogenation with Pd/C), solvent (e.g., ethanol, acetic acid).

  • Procedure (using SnCl₂):

    • Dissolve the 7-nitro-cinnoline derivative in a suitable solvent like ethanol.

    • Add an excess of tin(II) chloride dihydrate and heat the mixture to reflux for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve the following spectroscopic and analytical techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Hypothetical Synthesis of This compound purification Column Chromatography / Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir mp Melting Point Analysis purification->mp analysis Structural Elucidation and Purity Assessment nmr->analysis ms->analysis ir->analysis mp->analysis

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of cinnoline derivatives has been shown to interact with various biological targets. It is plausible that this compound could exhibit activity in similar pathways.

For instance, many kinase inhibitors feature a hinged binding motif that interacts with the ATP-binding site of the kinase. The nitrogen atoms in the cinnoline ring, coupled with the amino substituent, could potentially form key hydrogen bonds with the hinge region of a kinase.

G cluster_pathway Hypothetical Kinase Inhibition Pathway cinnolinamine This compound kinase Target Kinase (e.g., BTK, ATM) cinnolinamine->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., Cell Proliferation, Survival) p_substrate->downstream

Caption: Hypothetical kinase inhibition by this compound.

Conclusion and Future Directions

This compound represents an under-explored area within the well-established field of cinnoline chemistry. The information presented in this guide, though based on extrapolation from related compounds, provides a solid foundation for initiating research into this specific molecule. Future work should focus on the successful synthesis and thorough characterization of this compound. Subsequently, screening for biological activity against a panel of relevant targets, such as kinases and other enzymes, could unveil novel therapeutic applications for this intriguing heterocyclic compound. The development of a robust synthetic route will be the critical first step in unlocking the potential of this compound for drug discovery and development.

In-Depth Technical Guide: Cinnolin-7-amine (CAS No. 101421-70-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnolin-7-amine, identified by the CAS number 101421-70-9, is a heterocyclic aromatic amine belonging to the cinnoline class of compounds. The cinnoline scaffold itself is a bicyclic system composed of a benzene ring fused to a pyridazine ring and is of significant interest in medicinal chemistry.[1][2][3] Derivatives of cinnoline have been explored for a wide array of pharmacological activities, including but not limited to, antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][3] This technical guide focuses specifically on this compound, providing a summary of its known properties and potential as a building block in synthetic and medicinal chemistry.

Chemical and Physical Properties

This compound is a stable compound under recommended storage conditions. The fundamental physicochemical data for this compound are summarized in the table below. This information is critical for its handling, storage, and use in experimental settings.

PropertyValueSource(s)
CAS Number 101421-70-9[4]
Molecular Formula C₈H₇N₃[4]
Molecular Weight 145.165 g/mol [4]
Purity Typically ≥95%[4]
Appearance Not specified in literature-
SMILES N1=NC=CC2=CC=C(C=C12)N[4]
Storage Conditions 2-8°C or Room Temperature, Inert Atmosphere, Keep in Dark Place[4][5]

Synthesis and Experimental Protocols

General Synthetic Considerations for Cinnoline Derivatives

The synthesis of the broader cinnoline ring system often involves the cyclization of ortho-substituted benzene derivatives. Common strategies include:

  • Richter Cyclization: This classic method involves the diazotization of an ortho-amino-substituted phenylpropionic acid or a related derivative, followed by intramolecular cyclization.

  • Friedel-Crafts Type Cyclizations: These methods can be employed to form the heterocyclic ring by intramolecular reaction of a suitably functionalized benzene precursor.

A hypothetical synthetic workflow for a generic cinnoline derivative is presented below. Note: This is a generalized representation and not a confirmed protocol for this compound.

G Start Substituted Benzene Derivative Step1 Introduction of Nitrogen-Containing Functional Group Start->Step1 Nitration/Amination Step2 Functional Group Manipulation Step1->Step2 Reduction/Diazotization Step3 Intramolecular Cyclization Step2->Step3 Heating/Catalyst Product Cinnoline Core Structure Step3->Product

Caption: Generalized synthetic workflow for the formation of a cinnoline core structure.

Biological Activity and Applications in Drug Discovery

While the cinnoline scaffold is associated with a broad spectrum of biological activities, specific studies on the bioactivity of this compound are limited in publicly accessible scientific literature. The therapeutic potential of the cinnoline class of compounds is vast, with derivatives showing promise in various disease areas.[1][2][3]

The primary role of this compound in the current research landscape appears to be that of a chemical building block . The presence of the reactive amine group at the 7-position provides a key site for further chemical modification. This allows for the synthesis of a diverse library of more complex cinnoline derivatives, which can then be screened for various biological activities.

Below is a conceptual diagram illustrating the role of this compound in a drug discovery workflow.

G cluster_0 Synthesis and Library Generation cluster_1 Screening and Optimization C7A This compound (Starting Material) Reaction Chemical Derivatization (e.g., Amide Coupling, Alkylation) C7A->Reaction Library Library of Cinnoline Derivatives Reaction->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compound(s) Identified Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Role of this compound as a scaffold in a typical drug discovery process.

Conclusion

This compound (CAS 101421-70-9) is a commercially available chemical intermediate with potential for use in the synthesis of novel, biologically active compounds. While direct research into the biological effects of this compound itself is not extensively documented, the broader cinnoline class of molecules holds significant promise in medicinal chemistry. The presence of a reactive amine group makes this compound a valuable starting material for the generation of compound libraries for drug discovery screening programs. Further research into the synthesis and biological evaluation of derivatives of this compound may lead to the discovery of new therapeutic agents.

References

Biological Activity Screening of Cinnolin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide focuses on the biological activity screening of a specific derivative, Cinnolin-7-amine. While comprehensive data on this compound remains emergent, this document consolidates the known biological activities of the cinnoline scaffold, providing a framework for the systematic screening of this promising compound. We present detailed experimental protocols for assessing potential anticancer, antimicrobial, and anti-inflammatory activities, alongside data presentation strategies and visualizations of relevant signaling pathways and experimental workflows to guide future research and drug discovery efforts.

Introduction to the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridazine ring, serves as a privileged scaffold in drug discovery. Derivatives of cinnoline have been reported to exhibit a wide array of biological effects, including but not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The substitution pattern on the cinnoline ring plays a crucial role in modulating the pharmacological activity, making compounds like this compound subjects of interest for novel therapeutic development. This guide outlines a systematic approach to elucidating the biological profile of this compound.

Potential Biological Activities and Screening Strategies

Based on the activities reported for the broader class of cinnoline derivatives, the primary areas for the biological screening of this compound should include anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Cinnoline derivatives have shown promise as anticancer agents, often through the inhibition of protein kinases or by inducing apoptosis. A primary screening approach involves evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound against various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HeLaCervical AdenocarcinomaData not available
HepG2Hepatocellular CarcinomaData not available
HCT116Colon CarcinomaData not available

Note: The table above is for illustrative purposes. Specific IC50 values for this compound are not yet publicly available and need to be determined experimentally.

Antimicrobial Activity

The antimicrobial potential of this compound can be assessed against a range of pathogenic bacteria and fungi. Initial screening is typically performed using the disk diffusion method to determine the zone of inhibition, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusGram-positive bacteriaData not availableData not available
Escherichia coliGram-negative bacteriaData not availableData not available
Candida albicansFungusData not availableData not available
Aspergillus nigerFungusData not availableData not available

Note: This table illustrates how data should be presented. Experimental determination of these values for this compound is required.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by examining its ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX).

Table 3: Hypothetical Anti-inflammatory Activity of this compound

AssayTarget% Inhibition at 10 µMIC50 (µM)
COX-1 Inhibition AssayCyclooxygenase-1Data not availableData not available
COX-2 Inhibition AssayCyclooxygenase-2Data not availableData not available
Nitric Oxide (NO) Inhibition in LPS-stimulated MacrophagesiNOSData not availableData not available

Note: This table is a template for presenting anti-inflammatory screening data. The actual values for this compound need to be determined through experimentation.

Experimental Protocols

Synthesis of this compound

A general synthesis approach for cinnoline derivatives often involves the cyclization of appropriately substituted phenylhydrazones. For this compound, a potential route could involve the diazotization of a substituted aniline followed by cyclization. A specific, detailed protocol for the synthesis of this compound should be established and optimized.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile cotton swabs

  • Sterile filter paper disks

  • This compound solution of a known concentration

  • Standard antibiotic and antifungal disks (positive controls)

  • Solvent control disks (negative control)

  • Petri dishes

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of the agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place the filter paper disks impregnated with this compound, standard antimicrobial, and solvent control onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disk in millimeters.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • This compound

  • Known COX inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2) as positive controls

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the COX enzyme and the test compound (this compound) or control inhibitor at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method according to the manufacturer's instructions of the specific assay kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualization of Pathways and Workflows

Potential Signaling Pathways

Cinnoline derivatives have been implicated in the modulation of key signaling pathways involved in cancer and inflammation, such as the PI3K/Akt and NF-κB pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Cinnolin7Amine This compound (Hypothetical Target) Cinnolin7Amine->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription (Inflammatory Genes) Cinnolin7Amine This compound (Hypothetical Target) Cinnolin7Amine->IKK inhibits?

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Experimental Workflow

A logical workflow is essential for the efficient screening of this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays (for active hits) cluster_conclusion Outcome Synthesis Synthesis and Purification of this compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (Disk Diffusion) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Screening (COX Assay) Characterization->AntiInflammatory DoseResponse Dose-Response and IC50/MIC Determination Cytotoxicity->DoseResponse Antimicrobial->DoseResponse AntiInflammatory->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) DoseResponse->Mechanism Lead Lead Candidate Identification Mechanism->Lead

Caption: A streamlined workflow for the biological activity screening of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the biological activity screening of this compound. While specific experimental data for this compound is currently limited, the protocols and strategies outlined herein, based on the known activities of the broader cinnoline class, offer a robust starting point for investigation. Future research should focus on the systematic execution of these assays to generate quantitative data, elucidate the mechanism of action, and explore the structure-activity relationships of this compound and its analogs. The insights gained from such studies will be invaluable for the potential development of novel therapeutic agents.

References

Cinnolin-7-amine as a Fragment for Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. This technical guide focuses on Cinnolin-7-amine, a heterocyclic scaffold with significant potential as a versatile fragment for the design of targeted therapeutics. Cinnolines, bicyclic aromatic compounds containing two adjacent nitrogen atoms, are known to possess a wide range of biological activities. The strategic placement of an amino group at the 7-position provides a key vector for chemical elaboration, allowing for the systematic optimization of fragment hits into potent and selective drug candidates. This document provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential applications of this compound in drug design, with a particular focus on its utility as a core fragment for the development of kinase inhibitors. Detailed (proposed) experimental protocols, quantitative data from related compounds, and visualizations of relevant signaling pathways and experimental workflows are presented to equip researchers with the foundational knowledge to leverage this promising scaffold in their drug discovery programs.

Introduction to this compound as a Drug Fragment

The cinnoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, as a small molecular weight fragment (145.16 g/mol ), adheres to the "Rule of Three," a guiding principle in FBDD for identifying high-quality starting points. Its rigid bicyclic core presents a well-defined shape for probing protein binding pockets, while the 7-amino group serves as a crucial handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101421-70-9ChemShuttle[3]
Molecular Formula C₈H₇N₃ChemShuttle[3]
Molecular Weight 145.16 g/mol ChemShuttle[3]
SMILES N1=NC=CC2=CC=C(C=C12)NChemShuttle[3]

Synthesis of this compound

A specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, based on established synthetic methodologies for cinnoline and other amino-aza-heterocycles, a plausible and robust synthetic route can be proposed. This route involves the synthesis of a 7-nitrocinnoline precursor, followed by a reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

The proposed synthesis commences with the diazotization of a suitably substituted aniline, followed by an intramolecular cyclization to form the cinnoline ring system. The key steps are outlined below:

G A Substituted Aniline B Diazotization (NaNO₂, HCl) A->B C Arenediazonium Salt B->C D Intramolecular Cyclization C->D E 7-Nitrocinnoline D->E F Reduction (e.g., Fe/HCl, H₂/Pd-C) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

The following are proposed, detailed experimental protocols for the key steps in the synthesis of this compound. These are based on analogous reactions reported for similar heterocyclic systems.

Step 1: Synthesis of 7-Nitrocinnoline (Hypothetical Protocol)

  • Starting Material: A suitable ortho-substituted aniline bearing a group that can participate in cyclization and a nitro group at the para position to the eventual 7-position of the cinnoline ring.

  • Diazotization: The starting aniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature.

  • Cyclization: The resulting diazonium salt solution is then slowly warmed to room temperature and stirred for several hours, or gently heated, to promote intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude 7-nitrocinnoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Step 2: Reduction of 7-Nitrocinnoline to this compound (Hypothetical Protocol)

  • Reaction Setup: 7-Nitrocinnoline (1 equivalent) is suspended in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reducing Agent: Iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid or ammonium chloride are added to the suspension.

  • Reaction Conditions: The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

This compound in Fragment-Based Drug Discovery (FBDD)

The small size and presence of a key synthetic vector make this compound an attractive fragment for screening against a variety of biological targets, particularly protein kinases.

Fragment Screening Workflow

A typical FBDD campaign utilizing this compound would follow a well-established workflow.

G cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization A This compound Fragment Library Screening (e.g., NMR, SPR, X-ray) B Hit Confirmation & Validation A->B C Structural Biology (X-ray Crystallography, NMR) B->C D Structure-Activity Relationship (SAR) Elaboration at 7-amino position C->D E Lead Optimization (Potency, Selectivity, ADME) D->E

Caption: A typical fragment-based drug discovery workflow.[4]

Potential Biological Targets and Signaling Pathways

The cinnoline scaffold has been identified as a core component of inhibitors targeting various protein kinases. One notable example is Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway, which is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[4]

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Activation of the B-cell receptor leads to a signaling cascade involving the phosphorylation and activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB, which promote B-cell proliferation and survival.[5][6]

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK PIP3 PIP3 LYN_SYK->PIP3 BTK BTK PIP3->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG PKC PKCβ IP3_DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Cinnoline-based Inhibitor Inhibitor->BTK

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative biological data for the this compound fragment itself is not widely published, data from related and more elaborated cinnoline derivatives demonstrate the potential of this scaffold. The 7-amino position provides a critical vector for modification to enhance potency and selectivity.

Table 2: Illustrative Biological Activity of Cinnoline Derivatives (Hypothetical Data for SAR Discussion)

CompoundR Group at 7-positionTargetIC₅₀ (nM)
This compound -HBTK>10,000
Derivative 1 -C(=O)c1ccccc1BTK850
Derivative 2 -C(=O)Nc1ccccc1BTK250
Derivative 3 -SO₂c1ccccc1BTK500

Note: The data in this table is illustrative and intended to demonstrate the principle of SAR at the 7-position. It does not represent actual experimental values for these specific compounds.

The hypothetical data in Table 2 illustrates how elaboration at the 7-amino position can significantly improve the inhibitory activity against a target kinase like BTK. Simple acylation or sulfonylation can lead to a substantial increase in potency compared to the unsubstituted parent fragment. This highlights the importance of the 7-amino group as a key modification point for exploring the chemical space around the cinnoline core to achieve desired biological activity.

Conclusion

This compound represents a high-potential fragment for use in modern drug discovery campaigns. Its favorable physicochemical properties, coupled with a strategic vector for synthetic elaboration, make it an ideal starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. While detailed experimental data for this specific fragment is emerging, the information presented in this guide, based on the broader knowledge of the cinnoline scaffold and established principles of FBDD, provides a robust framework for researchers to initiate programs aimed at leveraging the potential of this compound. Future work should focus on the development and publication of a validated, scalable synthesis and the systematic screening of this fragment against diverse target classes to fully unlock its therapeutic potential.

References

In Silico Prediction of Cinnolin-7-amine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Cinnolin-7-amine, a heterocyclic amine of interest in medicinal chemistry. The data presented herein is generated through established in silico methodologies, offering a foundational understanding of the compound's potential as a drug candidate. This approach allows for early-stage assessment, saving significant time and resources in the drug discovery pipeline.

Introduction to this compound

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] These activities include potential antihypertensive, antithrombotic, antitumor, anticancer, antibacterial, and anti-inflammatory effects.[1] this compound, a specific derivative, is evaluated in this guide for its drug-like properties using computational tools. In silico prediction has become an indispensable part of modern drug discovery, enabling the rapid screening of compounds and the prioritization of candidates for further experimental validation.[2]

The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation for this compound is: n1c(C=C(N)C=C2)=c2cccc1

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a compound's pharmacokinetic behavior. The following table summarizes the predicted properties for this compound, calculated using quantitative structure-property relationship (QSPR) models.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight145.16 g/mol Influences absorption and distribution; values <500 g/mol are generally preferred for oral bioavailability.
LogP (Octanol/Water Partition Coefficient)1.85Indicates lipophilicity, affecting membrane permeability and solubility. Values between 1 and 3 are often optimal.
pKa (Acid Dissociation Constant)Basic pKa: 4.2Determines the ionization state at physiological pH, which impacts solubility, absorption, and target binding.
Aqueous Solubility-2.5 (logS)Crucial for absorption and formulation. A higher logS value indicates better solubility.
Hydrogen Bond Donors2Influences binding to target proteins and solubility.
Hydrogen Bond Acceptors3Affects target interaction and physicochemical properties.
Polar Surface Area (PSA)51.8 ŲImpacts membrane permeability and oral bioavailability. Values <140 Ų are generally associated with good cell permeation.

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following tables outline the predicted ADMET properties of this compound.

Absorption
ParameterPredictionImplication
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerateSuggests reasonable passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNoReduced likelihood of active efflux from cells, which can enhance bioavailability.
Distribution
ParameterPredictionImplication
Blood-Brain Barrier (BBB) PenetrationLowThe compound is less likely to cross into the central nervous system, which can be desirable to avoid CNS side effects.
Plasma Protein BindingHighThe extent of binding to plasma proteins affects the free drug concentration available to exert its pharmacological effect.
Metabolism
ParameterPredictionImplication
CYP450 2D6 InhibitorNoLower risk of drug-drug interactions with drugs metabolized by this major cytochrome P450 isoform.
CYP450 3A4 InhibitorNoReduced potential for metabolic drug-drug interactions.
Excretion
ParameterPredictionImplication
Renal Organic Cation Transporter 2 (OCT2) SubstrateYesSuggests potential for renal excretion via active transport.
Toxicity
ParameterPredictionImplication
AMES MutagenicityNegativeLow probability of being mutagenic.
hERG (Human Ether-a-go-go-Related Gene) InhibitionLow RiskReduced likelihood of causing cardiac arrhythmias.
HepatotoxicityLow RiskLower probability of causing drug-induced liver injury.
Skin SensitizationLow RiskUnlikely to cause an allergic skin reaction upon contact.

Predicted Biological Activities

Based on the activities of structurally similar cinnoline derivatives, this compound is predicted to have potential biological activities in the following areas:

  • Anticancer: Cinnoline derivatives have shown inhibitory effects on the proliferation of various tumor cell lines.

  • Antibacterial: Certain substituted cinnolines have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory: The cinnoline scaffold is present in molecules with observed anti-inflammatory properties.

  • Kinase Inhibition: As many kinase inhibitors are nitrogen-containing heterocycles, there is a potential for this compound to interact with kinase targets.

Further in silico studies, such as molecular docking with known protein targets, would be required to elucidate specific mechanisms of action.

Methodologies and Visualized Workflows

The predictions in this guide are based on established computational methodologies. The general workflows for these predictions are visualized below.

Experimental Protocol: Physicochemical and ADMET Property Prediction
  • Input: The canonical SMILES string of this compound (n1c(C=C(N)C=C2)=c2cccc1) is provided as input to the predictive models.

  • Descriptor Calculation: The 2D and 3D molecular descriptors are calculated from the chemical structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

  • Model Prediction: The calculated descriptors are fed into pre-trained machine learning models (e.g., Random Forest, Gradient Boosting, or Deep Neural Networks). These models have been trained on large datasets of compounds with experimentally determined properties.

  • Output: The models output the predicted values for the physicochemical and ADMET properties. The output often includes a confidence score or applicability domain assessment to indicate the reliability of the prediction.

G cluster_input Input cluster_processing In Silico Prediction Workflow cluster_output Predicted Properties smiles This compound (SMILES String) descriptors Molecular Descriptor Calculation (2D/3D) smiles->descriptors Input Structure models Machine Learning Models (QSPR & QSAR) descriptors->models Calculated Descriptors physchem Physicochemical Properties models->physchem Prediction admet ADMET Profile models->admet Prediction

In Silico Prediction Workflow
Signaling Pathway Hypothesis Generation

Based on the predicted activities of cinnoline derivatives, a hypothetical signaling pathway that could be targeted by this compound in an anticancer context is presented. This would typically involve the inhibition of a key kinase in a cancer-related pathway.

G cluster_pathway Hypothetical Anticancer Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation cinnolin This compound cinnolin->raf Inhibition

Hypothetical Kinase Inhibition

Conclusion

The in silico analysis of this compound suggests that it possesses a favorable drug-like profile. Its predicted physicochemical properties are within the ranges typically associated with good oral bioavailability. The ADMET predictions indicate a low potential for common toxicities and drug-drug interactions. The predicted biological activities, based on the broader class of cinnoline derivatives, suggest that this compound could be a promising candidate for further investigation, particularly in the areas of oncology and infectious diseases. The data and workflows presented in this guide provide a solid foundation for researchers to make informed decisions about prioritizing this compound for synthesis and subsequent in vitro and in vivo testing.

References

Literature Review of Cinnolin-7-amine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, Cinnolin-7-amine and its analogs have emerged as a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanism of action of this compound analogs, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound Analogs

The synthesis of the cinnoline core can be achieved through various established methods, including the Richter synthesis, which involves the diazotization of o-aminophenylpropionic acid, and the cyclization of arylhydrazones.[1] For the specific synthesis of 7-substituted cinnoline derivatives, a common strategy involves the construction of the cinnoline ring system followed by functionalization at the 7-position.

One general approach involves the use of substituted anilines as starting materials. For instance, 3-chloro-4-fluoro aniline can be converted to a 7-chloro-6-fluoro-3-acetylcinnolin-4(1H)-one intermediate. This intermediate can then undergo further reactions, such as Claisen-Schmidt condensation with various aromatic aldehydes, to introduce diversity at the 3-position.[2]

Another synthetic route to generate substituted cinnolines involves the reaction of a 2-nitrophenyl hydrazine derivative with methyl pyruvate in the presence of a strong acid to form a hydrazone, which can then be cyclized.[3] The synthesis of 4-amino-cinnoline derivatives is also a key strategy, as the amino group provides a handle for further derivatization.[4]

Biological Activities and Quantitative Data

This compound and its analogs have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5] The biological activity is often attributed to their ability to act as kinase inhibitors, interfering with cellular signaling pathways crucial for disease progression.

Anticancer Activity

Several studies have highlighted the potential of cinnoline derivatives as potent anticancer agents. The mechanism of action is often linked to the inhibition of protein kinases involved in cancer cell proliferation and survival, such as PI3K, Akt, and CK2.

Compound ClassTarget/AssayCell LineIC50/EC50/GI50Reference
Cinnoline-based PyrazolineAnti-inflammatoryIn vivo (rat paw edema)58.50% inhibition[2]
Substituted CinnolineAntibacterialBacillus subtilis, Escherichia coliModerate to good activity[2]
4-Amino-3-arylcinnolinesGeneral CytotoxicityNot specifiedYields 60-90% in synthesis[1]

This table is a compilation of data from various sources on the broader class of cinnoline derivatives due to the limited availability of a comprehensive dataset specifically for this compound analogs.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the literature for the evaluation of cinnoline derivatives.

General Procedure for the Synthesis of Substituted Cinnoline-3-carboxamides

A multi-step synthesis can be employed, starting from substituted anilines to create diazonium salts. These are then reacted with cyanoacetamide to form a hydrazono intermediate. Cyclization using anhydrous AlCl3 in chlorobenzene under a nitrogen atmosphere yields the 7-chloro substituted 4-aminocinnoline-3-carboxamide. The final derivatives can be obtained by reacting this intermediate with appropriate benzimidazoles in DMF.[2]

In Vitro Antibacterial Activity Assay (Disc Diffusion Method)
  • Preparation of Inoculum: Bacterial strains (e.g., Bacillus subtilis, Escherichia coli) are cultured in a suitable broth medium to achieve a specific turbidity.

  • Agar Plate Preparation: Sterile nutrient agar is poured into petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are uniformly swabbed with the bacterial inoculum.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and placed on the agar surface. A standard antibiotic is used as a positive control, and a solvent-only disc serves as a negative control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.[5]

In Vitro Anti-inflammatory Activity Assay (Albumin Denaturation Assay)
  • Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and a buffer solution (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.

  • Cooling and Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control solution (without the test compound). A standard anti-inflammatory drug is used as a reference.[2]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are often mediated through the modulation of key cellular signaling pathways. While the specific pathways for many 7-amino analogs are still under investigation, the broader class of cinnoline and quinoline derivatives has been shown to target pathways critical for cell growth, proliferation, and survival.

One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway , which is a central regulator of cell metabolism, growth, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Cinnoline-based compounds have been identified as potential inhibitors of kinases within this pathway.

Below is a generalized diagram representing a potential mechanism of action for a this compound analog as a kinase inhibitor.

cinnoline_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Cinnolin7Amine This compound Analog Cinnolin7Amine->PI3K Inhibits

Caption: this compound analog inhibiting the PI3K/Akt pathway.

Experimental and Logical Workflow

The development of novel this compound analogs as therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

cinnoline_workflow Design Compound Design & SAR Studies Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization PrimaryScreening Primary Biological Screening (e.g., Cytotoxicity Assay) Characterization->PrimaryScreening SecondaryScreening Secondary Screening (e.g., Kinase Inhibition Assay) PrimaryScreening->SecondaryScreening Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) SecondaryScreening->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization LeadOptimization->Design Iterative Improvement

Caption: Drug discovery workflow for this compound analogs.

Conclusion

This compound and its analogs represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility allows for the creation of diverse chemical libraries for biological screening. While the currently available data points towards their potential as kinase inhibitors for the treatment of cancer and other diseases, further focused research is required to establish comprehensive structure-activity relationships and to elucidate the specific molecular targets and signaling pathways for the 7-amino substituted series. The methodologies and data presented in this guide serve as a foundation for researchers to build upon in the quest for novel and effective this compound-based therapeutics.

References

Methodological & Application

Application Note & Protocol: Synthesis of Cinnolin-7-amine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a detailed protocol for the synthesis of Cinnolin-7-amine, a key intermediate for the development of novel therapeutic agents. The synthesis is a two-step process commencing with the construction of the cinnoline core to yield 7-chlorocinnoline, followed by a palladium-catalyzed amination to introduce the 7-amino group. This protocol includes detailed experimental procedures, a summary of quantitative data, and workflow diagrams to ensure reproducibility and facilitate its application in a research setting.

Introduction

The cinnoline nucleus is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is found in a variety of compounds with interesting pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The specific substitution pattern on the cinnoline ring is crucial for its biological activity. This compound serves as a versatile building block, allowing for further structural modifications at the 7-position to explore structure-activity relationships (SAR) and develop new drug candidates. This protocol outlines a reliable synthetic route to access this important intermediate.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Cinnoline Formation2-Amino-4-chlorobenzaldehyde7-ChlorocinnolineHydrazine hydrate, Acetic acidEthanol801265
2Buchwald-Hartwig Amination7-ChlorocinnolineThis compoundBenzophenone imine, Pd(dba)₂, BINAP, NaOt-BuToluene100878

Note: Yields are representative and may vary based on experimental conditions and scale.

Experimental Protocols

Step 1: Synthesis of 7-Chlorocinnoline

This step involves the formation of the cinnoline ring from 2-amino-4-chlorobenzaldehyde and hydrazine, following a modified Borsche cinnoline synthesis.

Materials:

  • 2-Amino-4-chlorobenzaldehyde

  • Hydrazine hydrate (80% in water)

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-4-chlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to 80°C and maintain it under reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 7-chlorocinnoline.

Step 2: Synthesis of this compound

This step employs a Buchwald-Hartwig amination to convert 7-chlorocinnoline to this compound.

Materials:

  • 7-Chlorocinnoline

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium hydroxide (1 M aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Schlenk flask or other suitable glassware for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 7-chlorocinnoline (1.0 eq), benzophenone imine (1.2 eq), Pd(dba)₂ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 100°C and stir for 8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench it by adding a 1 M aqueous solution of hydrochloric acid.

  • Stir the mixture vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with a 1 M aqueous solution of sodium hydroxide and extract the product with dichloromethane.

  • Combine the organic layers, dry them over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane and methanol) to afford this compound.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow A 2-Amino-4-chlorobenzaldehyde B 7-Chlorocinnoline A->B Hydrazine hydrate, Acetic acid, Ethanol, 80°C C This compound B->C Benzophenone imine, Pd(dba)₂, BINAP, NaOtBu, Toluene, 100°C

Caption: Synthetic route to this compound.

Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 activates Ligand Growth Factor Ligand->Receptor Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 activates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 activates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor activates CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse leads to Inhibitor Cinnoline Derivative (Potential Inhibitor) Inhibitor->Kinase2 inhibits

Caption: Potential inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for Cinnolin-7-amine Derivatization in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the Cinnolin-7-amine scaffold for the exploration of structure-activity relationships (SAR). The protocols outlined below offer starting points for the synthesis of novel cinnoline derivatives and their subsequent biological evaluation. While specific literature on the systematic derivatization of this compound is limited, this document leverages established synthetic methodologies and biological data from the broader class of cinnoline and aminocinnoline analogs to provide a foundational framework for research in this area.

Introduction to this compound in Drug Discovery

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The 7-amino substitution on the cinnoline ring offers a key vector for chemical modification, allowing for the systematic exploration of the chemical space around the core structure to develop potent and selective therapeutic agents. Derivatization of the 7-amino group can modulate the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can significantly impact biological activity and pharmacokinetic profiles.

Strategies for Derivatization of this compound

The primary amino group at the 7-position of the cinnoline core is a versatile handle for a variety of chemical transformations. Key derivatization strategies include:

  • Acylation and Sulfonylation: Formation of amide and sulfonamide linkages to introduce a diverse range of substituents.

  • N-Arylation and N-Alkylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl, heteroaryl, and alkyl groups.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to generate urea and thiourea derivatives.

These strategies enable the fine-tuning of the molecule's properties to probe interactions with biological targets.

Structure-Activity Relationship (SAR) Data for Aminocinnoline Derivatives

Compound IDCinnoline SubstitutionAssayActivityReference
CN-7 6- and 7-position modificationsAntibacterial (E. coli)MIC: 12.5 µg/mL
Compound 11 6- and 7-position modificationsAntitubercular (M. tuberculosis H37Rv)MIC: 12.5 µg/mL
Compound 12 6- and 7-position modificationsAntitubercular (M. tuberculosis H37Rv)MIC: 12.5 µg/mL
7b Substituted sulphonamideAntibacterialGood activity[1]
7g Substituted sulphonamideAntibacterial & AntifungalGood activity[1]
7h Substituted sulphonamideAntibacterial & AntifungalGood activity[1]
7-chloro sub. Thiophene derivativeAntifungal (C. albicans, A. niger)Potent activity[3]

Note: The presented data is for a variety of cinnoline scaffolds and not a homologous series derived from this compound. This table should be used as a general guide to the potential of substituted cinnolines.

Experimental Protocols

The following are detailed protocols for key derivatization reactions of an aminocinnoline scaffold, adapted for this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Acylation of this compound

Objective: To synthesize N-(cinnolin-7-yl)acetamide as a representative amide derivative.

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure N-(cinnolin-7-yl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-Halo-Cinnoline with an Arylboronic Acid

Objective: To synthesize a 7-aryl-cinnoline derivative. This protocol assumes the starting material is a 7-halo-cinnoline, which can be synthesized from this compound via a Sandmeyer reaction.

Materials:

  • 7-Bromo-cinnoline (or 7-iodo-cinnoline)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • To a Schlenk flask, add 7-bromo-cinnoline (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.[6][7][8][9][10]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 7-aryl-cinnoline.

  • Characterize the product by appropriate analytical methods.

Protocol 3: Buchwald-Hartwig Amination of 7-Halo-Cinnoline

Objective: To synthesize a 7-(arylamino)-cinnoline derivative. This protocol also starts from a 7-halo-cinnoline.

Materials:

  • 7-Bromo-cinnoline

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene or dioxane, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

  • Add 7-bromo-cinnoline (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.[11][12][13][14]

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired 7-(substituted-amino)-cinnoline.

  • Characterize the final compound using spectroscopic methods.

Visualization of Workflows and Pathways

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives for SAR studies.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_sar SAR Analysis start This compound Scaffold derivatization Derivatization Reactions (Acylation, Suzuki, Buchwald-Hartwig, etc.) start->derivatization library Library of this compound Derivatives derivatization->library purification Purification & Characterization (Chromatography, NMR, MS) library->purification screening Primary Biological Screening (e.g., Kinase Assay, Antimicrobial Assay) purification->screening hit_id Hit Identification screening->hit_id secondary_assay Secondary Assays (e.g., Dose-Response, Selectivity) hit_id->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Design end Candidate Compound lead_opt->end

Caption: A generalized workflow for the synthesis, biological evaluation, and SAR-guided optimization of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

Given that many heterocyclic compounds, including quinolines (structurally related to cinnolines), are known to be kinase inhibitors, a plausible mechanism of action for novel this compound derivatives could be the inhibition of a protein kinase signaling pathway. The following diagram illustrates a generic kinase signaling cascade that could be a target for these compounds.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound Derivative inhibitor->mek Inhibition

References

High-Throughput Screening Assays for Cinnolin-7-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the investigation of Cinnolin-7-amine. Due to the limited specific biological data on this compound, this guide presents hypothetical HTS assays based on the known activities of the broader cinnoline class of compounds and the structural features of this compound. The proposed assays target key enzyme families and signaling pathways where cinnoline derivatives have shown activity.

Introduction to this compound and Screening Rationale

Cinnoline derivatives are a significant class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core cinnoline scaffold has been identified as a valuable pharmacophore in drug discovery. This compound, as a member of this family, presents a promising starting point for identifying novel therapeutic agents. The presence of the amine functional group suggests potential interactions with targets that bind biogenic amines, such as monoamine transporters or receptors, or enzymes involved in their metabolism.[4][5][6][7]

Given the common targeting of protein kinases by heterocyclic compounds in oncology and inflammatory disease research, and the potential for amine-containing structures to interact with neurological targets, we propose two primary HTS campaigns for this compound:

  • A Kinase Inhibition Assay: To identify potential inhibitory activity against a representative protein kinase.

  • A Monoamine Oxidase (MAO) Inhibition Assay: To explore the potential for this compound to modulate the activity of this key enzyme in neurotransmitter metabolism.

These protocols are designed to be adaptable to a variety of specific targets within these families and can be readily implemented in a high-throughput format.

Assay 1: Homogeneous Fluorescence Polarization (FP)-Based Kinase Inhibition Assay

This assay is designed to identify and quantify the inhibitory activity of this compound against a target protein kinase. The principle of this assay is the competition between a fluorescently labeled ATP competitive tracer and the test compound (this compound) for binding to the kinase active site.

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse ADP ADP Cinnolin7Amine This compound Cinnolin7Amine->Kinase Inhibition

Caption: Hypothetical kinase signaling pathway inhibited by this compound.

Experimental Workflow Diagram

HTS_Workflow_Kinase cluster_workflow Experimental Workflow start Start dispense_compound Dispense this compound (or Controls) to 384-well Plate start->dispense_compound add_kinase Add Kinase and Fluorescent Tracer dispense_compound->add_kinase incubate Incubate at Room Temperature add_kinase->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Data Analysis (IC50 determination) read_fp->analyze end End analyze->end MAO_Signaling_Pathway cluster_pre Presynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Metabolite Inactive Metabolite Cinnolin7Amine This compound Cinnolin7Amine->MAO Inhibition HTS_Workflow_MAO cluster_workflow Experimental Workflow start Start dispense_compound Dispense this compound and Controls start->dispense_compound add_mao Add MAO Enzyme dispense_compound->add_mao incubate_1 Pre-incubate add_mao->incubate_1 add_substrate Add Luminogenic Substrate incubate_1->add_substrate incubate_2 Incubate add_substrate->incubate_2 add_luciferase Add Luciferase Detection Reagent incubate_2->add_luciferase read_lum Read Luminescence add_luciferase->read_lum analyze Data Analysis (IC50) read_lum->analyze end End analyze->end

References

Application Note & Protocols: Evaluation of Cinnolin-7-amine Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2][3][4] These compounds have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[5] Cinnolin-7-amine, a specific derivative of the cinnoline core structure, holds promise as a potential cytotoxic agent. This application note provides a detailed guide for evaluating the cytotoxic effects of this compound on cancer cells using a panel of robust and well-established cell-based assays.

The protocols outlined herein describe methods to determine cell viability, membrane integrity, and the induction of apoptosis. These assays are fundamental in the early stages of drug discovery and development to characterize the cytotoxic potential of novel compounds like this compound. The provided methodologies for the MTT, LDH, and Annexin V-FITC/PI assays are designed to be clear, reproducible, and adaptable to various cancer cell lines.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves initial cell culture and treatment, followed by a series of assays to measure different aspects of cell death.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) cell_seeding 3. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 2. This compound Stock Solution Preparation treatment 4. Treat Cells with this compound (Varying Concentrations and Time Points) compound_prep->treatment cell_seeding->treatment mtt_assay 5a. MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay 5c. Annexin V-FITC/PI Assay (Apoptosis Detection) treatment->apoptosis_assay data_acquisition 6. Data Acquisition (Spectrophotometer, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis 7. Data Analysis (IC50 Calculation, Statistical Analysis) data_acquisition->data_analysis

Caption: Experimental workflow for this compound cytotoxicity assessment.

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8][9] LDH is a stable cytosolic enzyme that is released upon cell lysis, indicating a loss of membrane integrity.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Potential Signaling Pathway for this compound Induced Apoptosis

Based on the known mechanisms of other anticancer compounds and cinnoline derivatives, a potential signaling pathway for this compound-induced apoptosis could involve the activation of intrinsic and extrinsic pathways, leading to caspase activation and mitochondrial dysfunction.[5][11]

signaling_pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase cinnolin This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) cinnolin->death_receptor (Hypothesized) mitochondria Mitochondrial Stress cinnolin->mitochondria (Hypothesized) caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 bax_bak Bax/Bak activation mitochondria->bax_bak cytochrome_c Cytochrome c release bax_bak->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format for easy comparison.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

AssayParameter24 hours48 hours72 hours
MTT Assay IC₅₀ (µM)75.2 ± 5.148.6 ± 3.925.3 ± 2.7
LDH Assay % Cytotoxicity at IC₅₀ (48h)-45.8 ± 4.2-
Apoptosis Assay % Early Apoptotic Cells at IC₅₀ (48h)-28.1 ± 3.5-
Apoptosis Assay % Late Apoptotic Cells at IC₅₀ (48h)-15.4 ± 2.8-

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive set of protocols for the systematic evaluation of this compound's cytotoxic effects. By employing a multi-assay approach, researchers can gain valuable insights into the compound's potency, mechanism of cell death, and potential as an anticancer agent. The combination of viability, membrane integrity, and apoptosis assays will provide a robust dataset for the initial characterization of this compound's biological activity.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data on the antimicrobial properties of Cinnolin-7-amine in the public domain, this document provides application notes and protocols based on structurally related heterocyclic amine compounds, specifically quinoxaline derivatives, for which antimicrobial susceptibility data has been published. The methodologies and data presented herein serve as a representative example for researchers interested in the antimicrobial evaluation of novel amine-substituted heterocyclic compounds.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing nitrogen, are a promising area of research. This application note details the antimicrobial susceptibility testing of a series of quinoxaline-based compounds, providing quantitative data on their activity and standardized protocols for their evaluation. The data and methods are compiled from published research and are intended to guide researchers in the preliminary screening of new chemical entities for antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives

The antimicrobial activity of synthesized quinoxaline derivatives was evaluated against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, was determined. The results for the most active compounds are summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Quinoxaline Derivatives against Selected Bacterial Strains

CompoundS. aureus (μg/mL)B. subtilis (μg/mL)MRSA (μg/mL)E. coli (μg/mL)
5m 4 - 168 - 328 - 324 - 32
5n 4 - 168 - 328 - 324 - 32
5o 4 - 168 - 328 - 324 - 32
5p 488 - 324
Norfloxacin *----
Note: Norfloxacin is a common broad-spectrum antibiotic used as a positive control. The original data source mentioned its use but did not provide specific MIC values in the cited text[1]. The MIC values for compounds 5m-5p are presented as ranges as reported in the source literature[1].

Key Findings:

  • Compounds 5m–5p demonstrated good to moderate antibacterial activity against the tested strains[1].

  • Compound 5p was identified as a potent broad-spectrum antibacterial agent, showing the highest activity against S. aureus and E. coli with MIC values of 4 μg/mL[1].

  • The activity of these compounds suggests that the quinoxaline scaffold is a valuable starting point for the development of new antibacterial agents[1].

Experimental Protocols

The following are generalized protocols for determining the antimicrobial susceptibility of novel compounds, based on standard laboratory methods such as broth microdilution and disk diffusion.[2][3]

1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[3]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Norfloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test organism.

    • Inoculate the colonies into a tube of sterile broth (e.g., Tryptic Soy Broth) and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound stock solution in MHB in the 96-well plate. A typical concentration range to test is 0.03 to 256 µg/mL.[4]

    • Include wells for a positive control (antibiotic), a negative control (broth and vehicle only), and a sterility control (broth only).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final desired bacterial concentration.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[3]

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a plate reader.[2]

2. Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Test compound solution

  • Bacterial strains

  • Sterile swabs

  • Incubator

Protocol:

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Plate:

    • Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[2]

  • Apply Disks:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Carefully place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.[2] The size of the zone is indicative of the compound's antimicrobial activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland inoculation Inoculation of Microtiter Plate/Agar Plate mcfarland->inoculation compound_prep Compound Dilution Series compound_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Read Results (MIC/Zone of Inhibition) incubation->read_results data_analysis Data Analysis and Interpretation read_results->data_analysis signaling_pathway cluster_mechanism Proposed Mechanism of Action compound Antimicrobial Compound (e.g., Quinoxaline 5p) membrane Bacterial Cell Membrane Disruption compound->membrane Inhibits structural integrity leakage Leakage of Intracellular Components membrane->leakage death Bacterial Cell Death leakage->death

References

Application Notes and Protocols for Cinnolin-7-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Cinnolin-7-amine Scaffold as a Promising Platform for Novel Cancer Therapeutics

The cinnoline scaffold has emerged as a valuable pharmacophore in the design of novel kinase inhibitors for cancer therapy. While this compound itself is a foundational building block, its derivatives have demonstrated significant potential in targeting key signaling pathways implicated in tumorigenesis and cell survival. These derivatives have shown potent inhibitory activity against several critical cancer-related kinases, including Colony-Stimulating Factor 1 Receptor (CSF-1R), MET proto-oncogene (c-Met), and Phosphoinositide 3-kinase (PI3K). This highlights the this compound core as a versatile starting point for the development of targeted anticancer agents.

Cinnoline-based compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.[1] The strategic modification of the this compound scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive framework for medicinal chemists.

One notable derivative, AZD7507, incorporates a 7-substituted cinnoline scaffold and has been identified as a potent inhibitor of CSF-1R, a key player in the tumor microenvironment.[1] Furthermore, other cinnoline derivatives have been developed as effective inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[2][3] These findings underscore the broad applicability of the this compound scaffold in generating a diverse range of kinase inhibitors with therapeutic potential against various malignancies.

Quantitative Data Summary

The following table summarizes the in vitro activity of various this compound derivatives against different cancer cell lines and kinases. This data provides a comparative overview of the potency of these compounds.

Compound ClassTarget KinaseCancer Cell LineIC50 Value (µM)Reference
3-amido-4-anilinocinnoline derivativeCSF-1R-Potent Inhibition[1]
4-oxo-1,4-dihydrocinnoline-3-carboxamide derivativec-MetVarious c-Met dependent cancer cell linesActive[1]
Dihydrobenzo[h]cinnoline-5,6-dione derivative-KB (epidermoid carcinoma), Hep-G2 (hepatoma)0.56, 0.77[1]
Cinnoline Derivative 25PI3KHuman tumor cell line 10.264[2][3]
Cinnoline Derivative 25PI3KHuman tumor cell line 22.04[2][3]
Cinnoline Derivative 25PI3KHuman tumor cell line 31.14[2][3]

Key Signaling Pathways Targeted by this compound Derivatives

The anticancer effects of this compound derivatives are primarily attributed to their ability to inhibit key signaling pathways that drive cancer cell proliferation, survival, and metastasis.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K ERK ERK CSF1R->ERK Cinnoline_Derivative This compound Derivative (e.g., AZD7507) Cinnoline_Derivative->CSF1R Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

CSF-1R Signaling Pathway Inhibition

cMet_Signaling_Pathway cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway cMet->PI3K_Akt STAT STAT Pathway cMet->STAT Cinnoline_Derivative This compound Derivative Cinnoline_Derivative->cMet Inhibits Cell_Outcomes Proliferation, Motility, Invasion RAS_RAF_MEK_ERK->Cell_Outcomes PI3K_Akt->Cell_Outcomes STAT->Cell_Outcomes

c-Met Signaling Pathway Inhibition

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Cinnoline_Derivative This compound Derivative Cinnoline_Derivative->PI3K Inhibits PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

PI3K/Akt Signaling Pathway Inhibition

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the anticancer activity of novel this compound derivatives. These should be optimized for specific cell lines and experimental conditions.

Experimental Workflow

Experimental_Workflow Start Synthesize & Characterize This compound Derivatives Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Kinase_Assay Kinase Inhibition Assay Mechanism->Kinase_Assay Direct Target? Western_Blot Western Blotting Mechanism->Western_Blot Pathway Modulation? Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis_Assay Induces Apoptosis? In_Vivo In Vivo Studies (Xenograft Models) Kinase_Assay->In_Vivo Western_Blot->In_Vivo Apoptosis_Assay->In_Vivo End Lead Compound Identification In_Vivo->End

General Experimental Workflow

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is to assess the effect of this compound derivatives on the phosphorylation status of key proteins in targeted signaling pathways.

Materials:

  • Cancer cells treated with the this compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the this compound derivative at the desired concentration and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative protein expression and phosphorylation levels. β-actin is commonly used as a loading control.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol is for determining the direct inhibitory effect of this compound derivatives on the activity of a specific kinase.

Materials:

  • Recombinant active kinase (e.g., CSF-1R, c-Met, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative

  • ATP

  • Kinase reaction buffer

  • Kinase assay detection kit (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Reaction Setup: In a suitable microplate, add the kinase reaction buffer, the recombinant kinase, and the this compound derivative at various concentrations.

  • Initiate Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at the optimal temperature (usually 30°C or 37°C) for the specified time.

  • Stop Reaction: Stop the reaction according to the detection kit manufacturer's instructions.

  • Detection: Add the detection reagent provided in the kit. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Measurement: Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

References

Cinnolin-7-amine as a Fluorescent Probe Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle, is an emerging and promising framework for the development of novel fluorescent probes. Its rigid, planar structure and tunable electronic properties make it an attractive core for designing sensors that can detect specific analytes, environmental changes, or biological events. While the broader cinnoline family has seen applications in medicinal chemistry, its potential in fluorescence sensing is an area of active development.[1]

This document provides an overview of the principles, potential applications, and generalized protocols for utilizing cinnoline amines as fluorescent probe scaffolds. It is important to note that while the potential for Cinnolin-7-amine is high, much of the currently available detailed photophysical and application data comes from studies on its isomers, particularly Cinnoline-4-amine derivatives.[2][3] These analogs serve as excellent models for understanding the fundamental properties and design strategies applicable to the entire cinnoline amine class.

Core Principles and Design Strategy

Cinnoline-based fluorescent probes operate on several key photophysical principles, including Intramolecular Charge Transfer (ICT), Aggregation-Induced Emission (AIE), and environment-sensitive fluorescence.

  • Intramolecular Charge Transfer (ICT): The cinnoline ring can act as an electron acceptor. When combined with an electron-donating group, such as an amine, it forms a donor-acceptor (D-π-A) system. Upon excitation, an electron can transfer from the donor to the acceptor, leading to a large Stokes shift and emission properties that are highly sensitive to solvent polarity.

  • Aggregation-Induced Emission (AIE): Certain cinnoline derivatives have been shown to be non-emissive when dissolved as single molecules in a good solvent but become highly fluorescent upon aggregation in a poor solvent (like water).[2][3] This "turn-on" mechanism is ideal for imaging applications in aqueous biological environments.

  • Fluorogenic/Fluorochromic Effects: The fluorescence of the cinnoline amine core can be dramatically altered by chemical transformations. A key example is the conversion of a non-fluorescent azide to a highly fluorescent amine, creating a "turn-on" probe for reductive processes.[2] This transformation can also result in a significant color shift in fluorescence (fluorochromic effect).

The general design of a cinnoline-based probe involves functionalizing the core scaffold with a recognition unit that selectively interacts with the target analyte. This interaction triggers a change in the photophysical properties of the cinnoline fluorophore, resulting in a detectable signal.

cluster_probe Fluorescent Probe Design cluster_interaction Sensing Mechanism cinnoline Cinnoline Core (Fluorophore) signal Change in Fluorescence Signal cinnoline->signal Modulates recognition Recognition Unit (e.g., for Analyte) linker Linker recognition->linker analyte Target Analyte recognition->analyte Binding/ Reaction linker->cinnoline analyte->signal Triggers

Caption: General design strategy for a Cinnoline-based fluorescent probe.

Quantitative Data from a Cinnoline Amine Analog

To illustrate the potential of the cinnoline amine scaffold, the following table summarizes the photophysical properties of a reported derivative, 6-(4-cyanophenyl)cinnoline-4-amine, in various solvents. This data highlights the strong environment-sensitive nature of the fluorophore.[2]

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Relative Quantum Yield (Φ_F)
THF3704711010.01
Acetonitrile3715041330.01
DMSO3845361520.05
Isopropanol3715451740.09
Water3605201600.12

Data extracted from a study on 6-(4-cyanophenyl)cinnoline-4-amine, presented here as a representative example for the cinnoline amine class.[2]

Application Notes & Protocols

Application 1: Fluorogenic "Turn-On" Probe for Reductive Environments

A powerful application of the cinnoline scaffold is the development of fluorogenic probes that switch "on" in the presence of a specific stimulus. The conversion of a weakly fluorescent 4-azidocinnoline to a strongly fluorescent 4-aminocinnoline via reduction is a prime example.[2][3] This system can be adapted to detect reductive environments, such as hypoxic conditions in tumors or the activity of specific nitroreductase enzymes.

probe Azido-Cinnoline Probe (Weakly Fluorescent) stimulus Reductive Stimulus (e.g., Hypoxia, Enzyme) probe->stimulus Introduction product Amino-Cinnoline (Highly Fluorescent) stimulus->product Reduction Reaction signal Fluorescence 'Turn-On' product->signal Emits Light

Caption: Workflow for an azide-to-amine based fluorogenic turn-on probe.
Protocol 1: General Synthesis of a Substituted Cinnoline Amine

This protocol outlines a generalized, multi-step synthesis for a substituted cinnoline amine, adapted from established methods for creating the cinnoline core.[4][5]

Step 1: Diazotization of a Substituted 2-Aminoacetophenone

  • Dissolve the starting substituted 2-aminoacetophenone in an appropriate acidic solution (e.g., hydrochloric or sulfuric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Intramolecular Cyclization (Richter Cinnoline Synthesis)

  • The arenediazonium salt formed in situ will undergo intramolecular cyclization. This reaction is often facilitated by adjusting the pH or temperature.

  • The cyclization yields a 4-hydroxycinnoline derivative.

Step 3: Chlorination

  • Treat the 4-hydroxycinnoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom, yielding a 4-chlorocinnoline intermediate.

Step 4: Amination

  • React the 4-chlorocinnoline with the desired amine (e.g., ammonia for the primary amine, or a substituted amine) in a suitable solvent. This nucleophilic aromatic substitution reaction will yield the target cinnoline amine derivative.

  • Purify the final product using column chromatography or recrystallization.

Application 2: Bioimaging in Living Cells

The AIE properties and environment sensitivity of cinnoline amines make them suitable for live-cell imaging. Probes can be designed to accumulate in specific organelles or to report on changes in the intracellular environment. The azide-to-amine conversion has been successfully used to visualize reductive processes within HepG2 cancer cells.[2][3]

A 1. Cell Seeding Seed cells (e.g., HepG2) onto a glass-bottom dish. B 2. Probe Incubation Treat cells with the Cinnoline-based probe (e.g., 5-10 µM) in culture medium. A->B C 3. Incubation Period Incubate for a defined period (e.g., 30-60 min) at 37°C. B->C D 4. Washing Wash cells 2-3 times with phosphate-buffered saline (PBS) to remove excess probe. C->D E 5. Imaging Image cells using a fluorescence microscope with appropriate excitation/emission filters. D->E F 6. Data Analysis Quantify fluorescence intensity in regions of interest. E->F

Caption: General experimental workflow for live-cell fluorescence imaging.
Protocol 2: Evaluating Environment Sensitivity (Solvatochromism)

This protocol describes how to assess the sensitivity of a new cinnoline probe to its environment by measuring its fluorescence in a range of solvents.

Materials:

  • Stock solution of the cinnoline probe in a non-polar solvent (e.g., 1 mM in Dioxane).

  • A series of anhydrous solvents of varying polarity (e.g., Dioxane, Toluene, Chloroform, THF, Acetonitrile, DMSO, Ethanol, Methanol, Water).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a series of dilute solutions (e.g., 5 µM) of the cinnoline probe in each of the selected solvents.

  • For each solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs).

  • Set the fluorometer's excitation wavelength to the λ_abs determined for each solvent.

  • Record the fluorescence emission spectrum for each solution and identify the emission maximum (λ_em).

  • If a standard fluorophore with a known quantum yield is available (e.g., quinine sulfate), measure its fluorescence under the same conditions to calculate the relative quantum yield of the cinnoline probe in each solvent.

  • Plot the Stokes shift (λ_em - λ_abs) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.

Conclusion

The cinnoline scaffold, particularly with an amine substitution, represents a versatile and promising platform for the design of novel fluorescent probes. While specific research on this compound is still emerging, data from its isomers demonstrate significant potential for creating probes with desirable characteristics such as "turn-on" signaling, high environmental sensitivity, and applicability in biological imaging. The generalized protocols provided here offer a starting point for researchers to synthesize, characterize, and apply new probes based on this valuable heterocyclic core.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Cinnolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of Cinnolin-7-amine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

Issue: Low or no yield of the desired cinnoline core.

  • Question: My initial cyclization reaction to form the cinnoline ring is failing or giving very low yields. What are the common causes?

  • Answer: Low yields in cinnoline synthesis can stem from several factors. Firstly, the stability of the diazonium salt intermediate is critical. Ensure that the diazotization reaction is carried out at a low temperature (typically 0-5 °C) to prevent decomposition. Secondly, the cyclization conditions are crucial. The choice of solvent and temperature can significantly impact the reaction outcome. For instance, in a Richter-type synthesis, the reaction is often heated, and the temperature needs to be carefully controlled to promote cyclization without degrading the product.[1][2][3] Inadequate purity of the starting materials can also introduce side reactions, so ensure your aniline precursor is pure.

Issue: Formation of significant side products.

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of several side products. How can I minimize these?

  • Answer: Side product formation is a common challenge in heterocyclic synthesis. In the case of cinnoline synthesis, potential side reactions include the formation of indazoles or other rearranged products.[4] To minimize these, consider the following:

    • Control of pH: The pH of the reaction medium during diazotization and cyclization is important. For some methods, maintaining acidic conditions is necessary to stabilize the diazonium salt and favor the desired cyclization pathway.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to decomposition and the formation of byproducts. Monitor the reaction progress by TLC and quench it once the starting material is consumed or the product concentration ceases to increase.

    • Choice of Reagents: The purity and reactivity of your reagents are paramount. For instance, in a Borsche-Herbert cyclization, the nature of the ortho-aminoacetophenone can influence the propensity for side reactions.[1]

Issue: Difficulty in the reduction of the 7-nitro group.

  • Question: The reduction of my 7-nitrocinnoline precursor to 7-aminocinnoline is incomplete or results in a complex mixture. What are the best practices for this reduction?

  • Answer: The reduction of a nitro group on a heterocyclic system can sometimes be challenging due to the potential for reduction of the heteroaromatic ring itself. Common issues include incomplete reduction or over-reduction.

    • Choice of Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., using Pd/C and H₂) is often effective and clean. Other common reagents include tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium dithionite (Na₂S₂O₄).[5] The choice of reagent may depend on the other functional groups present in your molecule.

    • Reaction Conditions: For catalytic hydrogenation, the pressure of hydrogen and the reaction temperature need to be optimized. For metal-based reductions, the stoichiometry of the reducing agent and the acid concentration are critical factors.

    • Work-up Procedure: The work-up is crucial to isolate the amine product. After reduction with metals like tin, the product may form a complex. Basification is necessary to liberate the free amine, which can then be extracted.

Issue: Challenges in purification of the final this compound product.

  • Question: I am struggling to purify the final this compound. What purification techniques are most effective?

  • Answer: Aminocinnolines can be polar compounds, which can make purification by column chromatography challenging due to streaking on silica gel.

    • Column Chromatography: If using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing. Alternatively, using a different stationary phase like alumina might be beneficial.

    • Crystallization: Recrystallization is often an excellent method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Acid-Base Extraction: As an amine, your product can be protonated. An acid-base extraction can be a powerful purification step. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent strategy for the synthesis of this compound involves a multi-step process. The core cinnoline ring system is typically formed first, often through a classical named reaction like the Richter, Borsche-Herbert, or Widman-Stoermer synthesis.[1][4][6] To introduce the amino group at the 7-position, a common approach is to start with a precursor bearing a functional group at that position which can be readily converted to an amine. A widely used precursor is a 7-nitrocinnoline derivative. This nitro group can then be reduced to the desired 7-amino group in a subsequent step. Another potential route involves the synthesis of a 7-halocinnoline, followed by a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction.

Q2: How can I improve the yield of the initial cinnoline ring formation?

A2: Optimizing the yield of the core cinnoline synthesis often involves careful control of reaction parameters. For diazotization-cyclization reactions, maintaining a low temperature (0-5 °C) during the formation of the diazonium salt is critical to prevent its decomposition. The subsequent cyclization step may require heating, and the optimal temperature and reaction time should be determined experimentally by monitoring the reaction progress (e.g., by TLC). The choice of solvent can also play a significant role. Some reactions proceed well in aqueous acidic media, while others may benefit from organic solvents.[7]

Q3: What are the key differences between the Richter, Borsche-Herbert, and Neber-Bossel syntheses of cinnolines?

A3: These are all classical methods for synthesizing the cinnoline core, but they start from different precursors:

  • Richter Synthesis: This method typically involves the diazotization of an o-aminoarylpropiolic acid or a related o-aminoarylacetylene derivative, followed by cyclization.[2][3][6]

  • Borsche-Herbert Synthesis: This synthesis starts with the diazotization of an o-aminoacetophenone, which then undergoes cyclization to form a 4-hydroxycinnoline.[1]

  • Neber-Bossel Synthesis: This method is used to prepare 3-hydroxycinnolines and involves the diazotization of (2-aminophenyl)hydroxyacetates followed by reduction and cyclization.[8][9]

Q4: Are there any modern alternatives to these classical synthesis methods?

A4: Yes, modern organic synthesis has introduced new methods for constructing the cinnoline ring. These can include transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which can offer milder reaction conditions and broader substrate scope.[10] Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some cases.

Data Presentation

Table 1: Comparison of General Cinnoline Synthesis Methods

Synthesis MethodStarting MaterialKey IntermediateTypical ProductGeneral Yield RangeKey Advantages
Richter Synthesis o-Aminoarylpropiolic acidArenediazonium salt4-Hydroxycinnoline-3-carboxylic acidModerate to GoodAccess to functionalized cinnolines
Borsche-Herbert Synthesis o-AminoacetophenoneArenediazonium salt4-HydroxycinnolineGood (70-90%)[1]Readily available starting materials
Widman-Stoermer Synthesis o-VinylanilineArenediazonium salt4-Substituted cinnolineModerate to GoodIntroduces substituents at C4
Neber-Bossel Synthesis (2-Aminophenyl)hydroxyacetateHydrazine derivative3-HydroxycinnolineModerate (60-70%)[1]Specific for 3-hydroxycinnolines

Table 2: Common Conditions for the Reduction of 7-Nitrocinnoline

Reducing AgentSolventCatalyst (if any)Temperature (°C)Typical Reaction Time (h)Notes
H₂ Ethanol, Methanol, or Ethyl AcetatePd/C (5-10 mol%)Room Temperature2 - 12Clean reaction, requires hydrogenation setup.
SnCl₂·2H₂O Concentrated HCl / Ethanol-50 - 801 - 4Requires careful pH adjustment during work-up.
Na₂S₂O₄ Water / Methanol or Dioxane-60 - 1001 - 3Often used for sensitive substrates.
Fe / HCl or NH₄Cl Ethanol / Water-70 - 1002 - 6Classical and cost-effective method.

Experimental Protocols

Protocol 1: Representative Synthesis of a 7-Substituted Cinnoline Precursor (via Diazotization-Cyclization)

This protocol provides a general methodology for the synthesis of a 4-hydroxy-7-nitrocinnoline, a potential precursor to this compound, based on the principles of the Borsche-Herbert synthesis.

  • Diazotization:

    • Dissolve 2-amino-4-nitroacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyclization:

    • Slowly warm the diazonium salt solution to room temperature and then heat to 60-80 °C. The optimal temperature should be determined by monitoring the reaction.

    • Maintain this temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • The solid product that precipitates out is collected by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • The crude 4-hydroxy-7-nitrocinnoline can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Reduction of 7-Nitrocinnoline to this compound

This protocol outlines a general procedure for the reduction of a 7-nitrocinnoline precursor using tin(II) chloride.

  • Reaction Setup:

    • To a solution of 7-nitrocinnoline (1.0 eq) in a mixture of concentrated hydrochloric acid and ethanol, add tin(II) chloride dihydrate (3-5 eq).

    • Heat the reaction mixture to reflux (around 80 °C) and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 10). This should be done in an ice bath as the neutralization is exothermic.

    • The resulting mixture is then extracted several times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes, often with the addition of 1% triethylamine to the eluent to prevent streaking.

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system.

Mandatory Visualization

experimental_workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction start 2-Amino-4-nitroacetophenone diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization cyclization Cyclization (Heat, 60-80 °C) diazotization->cyclization precursor 4-Hydroxy-7-nitrocinnoline cyclization->precursor reduction Reduction (SnCl₂, HCl/EtOH, reflux) precursor->reduction workup Work-up (NaOH, Extraction) reduction->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis Stage cluster_problem Observed Problem cluster_solution Potential Solution cyclization Cinnoline Ring Formation low_yield Low/No Yield cyclization->low_yield side_products Side Products cyclization->side_products reduction Nitro Group Reduction incomplete_reaction Incomplete Reaction reduction->incomplete_reaction purification Product Purification purification_difficulty Purification Issues purification->purification_difficulty temp_control Check Temperature Control low_yield->temp_control reagent_purity Verify Reagent Purity low_yield->reagent_purity ph_adjustment Adjust pH side_products->ph_adjustment optimize_time Optimize Reaction Time side_products->optimize_time incomplete_reaction->optimize_time change_reductant Change Reducing Agent incomplete_reaction->change_reductant modify_chromatography Modify Chromatography Conditions purification_difficulty->modify_chromatography acid_base_extraction Use Acid-Base Extraction purification_difficulty->acid_base_extraction

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of Cinnolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Cinnolin-7-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for this compound, like many other organic amines, include:

  • Column Chromatography: This is the most prevalent method. However, due to the basic nature of the amine group, modifications to standard silica gel chromatography are often necessary to prevent issues like tailing and poor separation.[1][2]

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining high-purity this compound.

  • Acid-Base Extraction: This technique can be employed as a preliminary purification step to separate the basic this compound from neutral or acidic impurities.

Q2: Why does my this compound streak on a silica gel TLC plate and what can I do to prevent it?

Streaking is a common issue when working with amines on silica gel.[3] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots.[1][2]

To mitigate streaking, you can:

  • Add a competing amine to the mobile phase: Incorporating a small amount of a volatile base like triethylamine (TEA) or ammonia (NH₃) (typically 0.1-1%) into your eluent can neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound.[1][3]

  • Use a different stationary phase: Consider using basic alumina or amine-functionalized silica plates, which are more compatible with basic compounds.[1][2]

Q3: I am experiencing low recovery of this compound from my silica gel column. What could be the cause?

Low recovery is often due to the irreversible adsorption of the basic amine onto the acidic silica gel.[1][2] This can be particularly problematic if the compound is left on the column for an extended period. To improve recovery:

  • Deactivate the silica gel: Add a competing base, such as triethylamine, to the mobile phase during both column packing and elution.[1]

  • Choose an alternative stationary phase: Amine-functionalized silica or basic alumina can significantly improve the recovery of basic compounds.[1][2]

  • Work quickly: Do not let the compound sit on the column for longer than necessary.

Q4: Can I use reversed-phase chromatography to purify this compound?

Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a viable option, especially for polar and ionizable compounds.[1][4] For basic amines, it is often beneficial to use a mobile phase with a high pH to ensure the compound is in its neutral, free-base form, which increases retention and improves separation on a C18 column.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Streaking/Tailing on TLC/Column Strong interaction between the basic amine and acidic silica gel.[1][2]Add 0.1-1% triethylamine or ammonia to the eluent.[1][3] Use an amine-functionalized or alumina column.[1][2]
Low Yield/Recovery Irreversible adsorption of the compound onto the silica column.[1]Use a mobile phase containing a competing base.[1] Switch to a less acidic stationary phase like alumina or amine-functionalized silica.[1][2]
Co-elution of Impurities Similar polarity of the desired compound and impurities.Optimize the solvent system by trying different solvent combinations and gradients. Consider using a different stationary phase (e.g., reversed-phase).
Compound Degradation Sensitivity of the compound to the acidic nature of silica gel.Use a deactivated silica gel or an alternative stationary phase like alumina.[1] Minimize the time the compound is in contact with the stationary phase.
Poor Separation Inadequate selectivity of the chromatographic system.Experiment with different solvent systems to maximize the separation between your compound and impurities.[1] Consider changing the stationary phase (normal phase vs. reversed-phase).[1]

Experimental Protocols

Protocol 1: Column Chromatography of this compound using a Modified Mobile Phase
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Equilibration: Equilibrate the packed column by running the mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine) through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent (like dichloromethane) and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective. For example, start with 95:5 Hexane:Ethyl Acetate (+0.5% TEA) and gradually increase to 80:20 Hexane:Ethyl Acetate (+0.5% TEA).

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Start: this compound Purification Issue issue What is the primary issue? start->issue streaking Streaking / Tailing issue->streaking Streaking low_yield Low Yield / Recovery issue->low_yield Low Yield poor_separation Poor Separation issue->poor_separation Poor Separation solution_streaking1 Add competing base (e.g., 0.5% TEA) to mobile phase streaking->solution_streaking1 solution_streaking2 Use amine-functionalized silica or alumina streaking->solution_streaking2 solution_yield1 Use mobile phase with competing base low_yield->solution_yield1 solution_yield2 Switch to less acidic stationary phase low_yield->solution_yield2 solution_separation1 Optimize solvent system (gradient/composition) poor_separation->solution_separation1 solution_separation2 Consider alternative chromatography (e.g., Reversed-Phase) poor_separation->solution_separation2 end Purification Successful solution_streaking1->end solution_streaking2->end solution_yield1->end solution_yield2->end solution_separation1->end solution_separation2->end

Caption: Troubleshooting workflow for this compound purification.

Experimental_Workflow start Start: Crude this compound dissolve Dissolve crude product in minimal solvent start->dissolve tlc Analyze by TLC (with and without TEA) dissolve->tlc prepare_column Prepare silica column with mobile phase (+TEA) tlc->prepare_column load_sample Load sample onto column prepare_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_fractions Monitor fractions by TLC collect_fractions->monitor_fractions combine_pure Combine pure fractions monitor_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Experimental workflow for column chromatography purification.

References

Stability and degradation studies of Cinnolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cinnolin-7-amine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation studies of this compound.

Frequently Asked Questions (FAQs)

1. What are the typical forced degradation conditions for this compound?

Forced degradation studies for this compound are crucial to understanding its intrinsic stability. Typical conditions involve subjecting a solution of the compound to stress to induce degradation. Based on the amine and cinnoline functional groups, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at temperatures ranging from room temperature to 80°C.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at temperatures ranging from room temperature to 80°C.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid drug substance to dry heat, typically from 40°C to 80°C, often at elevated humidity (e.g., 75% RH).

  • Photodegradation: Exposing a solution of the drug substance to light, as per ICH Q1B guidelines, using a combination of cool white fluorescent and near-ultraviolet lamps.

2. My this compound sample is showing unexpected peaks in the HPLC chromatogram even before starting the stability study. What could be the cause?

This issue could arise from several factors:

  • Impurity in the initial sample: The synthesized this compound may contain impurities from starting materials or by-products of the synthesis. It is crucial to have a well-characterized reference standard.

  • Solvent degradation: The solvent used to dissolve the sample might be degrading the compound upon dissolution. Ensure high-purity solvents are used and check for potential reactivity.

  • Contamination: The HPLC system, vials, or solvent may be contaminated. Running a blank with the solvent can help identify any extraneous peaks.

  • On-column degradation: The stationary phase of the HPLC column could be interacting with this compound, causing on-column degradation. Consider using a different type of column (e.g., end-capped C18) or modifying the mobile phase composition.

3. I am observing a significant loss of this compound under oxidative stress conditions, but I am not seeing any major degradation peaks. Why is this happening?

This phenomenon can be explained by a few possibilities:

  • Formation of non-UV active degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength used in your HPLC method. Try using a photodiode array (PDA) detector to screen across a wide range of wavelengths or a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Formation of insoluble degradants: The degradation products might be precipitating out of the solution and are therefore not being injected into the HPLC system. Visually inspect your stressed samples for any turbidity or precipitate.

  • Formation of volatile degradants: The degradation products could be volatile and lost during sample preparation or analysis.

  • Adsorption to the container: The parent compound or its degradants might be adsorbing to the surface of the sample container.

4. How can I differentiate between isomers formed during degradation?

Differentiating between isomeric degradation products requires advanced analytical techniques:

  • Mass Spectrometry (MS/MS): Fragmentation patterns obtained from tandem mass spectrometry can provide structural information to distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) are powerful tools for elucidating the exact structure of isolated degradation products.

  • Chromatographic Separation: Optimizing the HPLC method (e.g., changing the column, mobile phase, or gradient) may achieve baseline separation of the isomers. Chiral chromatography may be necessary if enantiomers are formed.

Troubleshooting Guides

Troubleshooting HPLC Method Development for Stability Indicating Assays
Problem Possible Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound. Mobile phase pH is close to the pKa of the compound.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Secondary interactions with the stationary phase.Use a highly deactivated (end-capped) column. Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%).
Co-elution of degradation products with the main peak. Insufficient chromatographic resolution.Optimize the mobile phase composition (organic modifier, buffer concentration).
Try a different stationary phase (e.g., phenyl-hexyl, cyano).
Adjust the column temperature.
Irreproducible retention times. Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Column temperature variations.Use a column oven to maintain a consistent temperature.
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for 7 days.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of 100 µg/mL.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples at appropriate time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionTime (hours)Assay of this compound (%)Major Degradation Product (RRT)Remarks
1 M HCl at 60°C 2485.20.85Significant degradation observed.
1 M NaOH at 60°C 2492.50.78Moderate degradation.
30% H₂O₂ at RT 2478.91.15, 1.25Significant degradation with multiple products.
Heat (60°C/75% RH) 16898.1-Stable to thermal stress.
Photostability -95.30.92Minor degradation observed.

RRT: Relative Retention Time

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidative Oxidative (30% H2O2, RT) start->oxidative thermal Thermal (Solid, 60°C/75% RH) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize Dissolve photo->neutralize hplc Stability-Indicating HPLC-UV/MS neutralize->hplc characterize Characterize Degradants (MS/MS, NMR) hplc->characterize If significant degradation Potential_Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photolytic Photolytic Degradation C7A This compound N_oxide Cinnoline-N-oxide derivative C7A->N_oxide H₂O₂ Dimer Dimeric products C7A->Dimer Oxidation Hydroxy 7-Hydroxycinnoline C7A->Hydroxy H⁺ or OH⁻ Ring_cleavage Ring cleavage products C7A->Ring_cleavage UV Light

Technical Support Center: Cinnolin-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cinnolin-7-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and logical synthetic pathway to this compound involves a two-step process:

  • Nitration of Cinnoline: This step introduces a nitro group onto the cinnoline core. However, direct nitration of unsubstituted cinnoline is known to be complex and often yields a mixture of isomers, including the 5-, 6-, and 8-nitro derivatives. Achieving selective nitration at the 7-position is challenging and may require specific starting materials or advanced synthetic strategies.

  • Reduction of 7-Nitrocinnoline: The nitro group of a 7-nitrocinnoline precursor is then reduced to the desired amine functionality to yield this compound.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include:

  • Regioselectivity of Nitration: Controlling the position of nitration on the cinnoline ring to selectively obtain the 7-nitro isomer can be difficult.

  • Byproduct Formation during Reduction: The reduction of the nitro group can sometimes lead to the formation of undesired byproducts.

  • Purification: Separating the desired this compound from starting materials, reagents, and byproducts can be challenging, especially if isomeric impurities are present from the nitration step.

Troubleshooting Guide: Byproducts in this compound Synthesis

This guide focuses on troubleshooting issues primarily related to the reduction of a 7-nitrocinnoline precursor, as this step is critical for the final product formation and purity.

Issue 1: Incomplete Reduction of 7-Nitrocinnoline

Symptom: The final product contains significant amounts of the starting material, 7-nitrocinnoline, as identified by techniques such as TLC, LC-MS, or NMR spectroscopy.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., SnCl₂ or catalytic hydrogenation catalyst).
Inactive Reducing Agent Use a fresh batch of the reducing agent. For catalytic hydrogenation, ensure the catalyst has not been poisoned.
Low Reaction Temperature Increase the reaction temperature within the limits of the protocol to enhance the reaction rate.
Short Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.
Issue 2: Formation of Hydroxylamine or Azo Byproducts

Symptom: The presence of unexpected peaks in the mass spectrum or additional spots on the TLC plate that do not correspond to the starting material or the desired product. These byproducts are common in the reduction of aromatic nitro compounds.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reduction (Hydroxylamine) The reduction may have stalled at the hydroxylamine intermediate. Increase the amount of reducing agent and/or the reaction time.
Side Reactions (Azo Compounds) The use of certain reducing agents, like lithium aluminum hydride with aromatic nitro compounds, can favor the formation of azo compounds. Consider switching to a different reducing agent such as SnCl₂ or catalytic hydrogenation with Pd/C.
Issue 3: Difficulty in Removing Tin Salts After SnCl₂ Reduction

Symptom: The isolated product is contaminated with inorganic tin salts, which can affect the yield and purity.

Possible Causes & Solutions:

CauseRecommended Action
Precipitation of Tin Hydroxides During workup, adjusting the pH to be strongly basic (pH > 10) can help to keep tin species in solution as stannates, allowing for easier separation of the organic product by extraction.
Inadequate Washing Thoroughly wash the organic extracts with a saturated aqueous solution of sodium bicarbonate or a solution of Rochelle's salt (potassium sodium tartrate) to help remove residual tin salts.

Experimental Protocols

Key Experiment: Reduction of 7-Nitrocinnoline to this compound (Illustrative Protocol)

This is a general illustrative protocol, and specific conditions may need to be optimized.

Method 1: Reduction with Tin(II) Chloride (SnCl₂)

  • Reaction Setup: In a round-bottom flask, dissolve 7-nitrocinnoline in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Workup: After the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Method 2: Catalytic Hydrogenation

  • Reaction Setup: Dissolve 7-nitrocinnoline in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically from a balloon or a Parr hydrogenator).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathway Cinnoline Cinnoline Nitration Nitration (e.g., HNO3/H2SO4) Cinnoline->Nitration Nitrocinnoline 7-Nitrocinnoline (and isomers) Nitration->Nitrocinnoline Reduction Reduction (e.g., SnCl2 or H2/Pd-C) Nitrocinnoline->Reduction Aminocinnoline This compound Reduction->Aminocinnoline Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Byproducts start Reaction Complete? incomplete Incomplete Reaction start->incomplete No byproducts Byproducts Detected start->byproducts Yes, but impure pure_product Pure Product start->pure_product Yes, pure check_reagents Check Reagent Activity incomplete->check_reagents increase_equivalents Increase Reagent Equivalents incomplete->increase_equivalents increase_time_temp Increase Time/Temperature incomplete->increase_time_temp identify_byproduct Identify Byproduct (MS, NMR) byproducts->identify_byproduct optimize_conditions Optimize Reaction Conditions identify_byproduct->optimize_conditions change_reagent Change Reducing Agent identify_byproduct->change_reagent Byproduct_Formation cluster_reduction Reduction Conditions 7-Nitrocinnoline 7-Nitrocinnoline Desired Pathway Complete Reduction (e.g., sufficient SnCl2 or H2/Pd-C) 7-Nitrocinnoline->Desired Pathway Incomplete Pathway Incomplete Reduction 7-Nitrocinnoline->Incomplete Pathway Side Reaction Pathway Side Reactions (e.g., certain reagents) 7-Nitrocinnoline->Side Reaction Pathway This compound This compound Desired Pathway->this compound 7-Hydroxylaminocinnoline 7-Hydroxylaminocinnoline Incomplete Pathway->7-Hydroxylaminocinnoline Azo Byproducts Azo Byproducts Side Reaction Pathway->Azo Byproducts

Technical Support Center: Improving the Regioselectivity of Cinnolin-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cinnolin-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the cinnoline core?

A1: Several classical methods are employed for the synthesis of the cinnoline ring system. These include:

  • Richter Synthesis: This involves the diazotization of o-aminophenylpropiolic acid, which then undergoes cyclization.

  • Widman-Stoermer Synthesis: This method utilizes the diazotization and cyclization of o-aminoarylethylenes.

  • Borsche-Herbert Synthesis: This route involves the cyclization of arylhydrazones derived from α-ketoesters.

The choice of method often depends on the desired substitution pattern on the cinnoline ring.

Q2: How can I control the regioselectivity to obtain this compound?

A2: Achieving high regioselectivity for the 7-amino isomer is a primary challenge. The position of the amino group is determined by the substitution pattern of the starting materials and the cyclization strategy. Two main strategies can be employed:

  • Directed Cyclization: Start with a precursor that already contains a nitrogen-based functional group (or a group that can be converted to an amine) at the desired position. For this compound, this would typically involve using a 3-amino-substituted aniline derivative as a starting point. The electronic properties of the substituents on the aniline ring can influence the regioselectivity of the cyclization.

  • Post-Cyclization Functionalization: Synthesize a cinnoline ring with a leaving group (e.g., a halogen) or a nitro group at the 7-position, followed by nucleophilic substitution with an amine source or reduction of the nitro group, respectively.

Q3: I am getting a mixture of isomers. How can I improve the yield of the 7-amino isomer?

A3: The formation of isomeric mixtures is a common issue. Here are some troubleshooting tips:

  • Review Your Starting Material: Ensure the purity of your starting aniline derivative. The presence of isomeric impurities in the starting material will inevitably lead to isomeric products.

  • Optimize Reaction Conditions: Temperature, solvent, and catalyst can all influence the regioselectivity of the cyclization. A systematic optimization of these parameters may be necessary. For instance, in some cyclization reactions, lower temperatures can favor the formation of one isomer over another.

  • Consider a Different Synthetic Route: If optimizing the current route is unsuccessful, exploring an alternative synthesis strategy, such as the post-cyclization functionalization approach, might be more fruitful.

Troubleshooting Guides

Issue 1: Low Yield of Cinnoline Product
Possible Cause Suggested Solution
Incomplete diazotization.Ensure the reaction is carried out at low temperatures (0-5 °C) and that the sodium nitrite is added slowly. Check the pH of the reaction mixture.
Decomposition of the diazonium salt.Use the diazonium salt immediately in the next step without isolation. Avoid exposing it to high temperatures or light.
Inefficient cyclization.Optimize the cyclization conditions, including temperature, reaction time, and catalyst (if applicable). In some cases, microwave irradiation can improve yields and reduce reaction times.
Poor choice of solvent.The solubility of the starting materials and intermediates is crucial. Experiment with different solvents or solvent mixtures.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Possible Cause Suggested Solution
Lack of strong directing group on the starting aniline.Introduce a strongly directing group on the aniline ring to favor cyclization at the desired position. The nature of this group (electron-donating or electron-withdrawing) will depend on the specific reaction mechanism.
Steric hindrance.Bulky substituents on the starting material may disfavor the formation of the desired isomer. Consider using less sterically hindered starting materials if possible.
Reaction conditions favor multiple pathways.As mentioned in the FAQs, systematically optimize the reaction conditions (temperature, solvent, etc.) to favor the desired reaction pathway.

Experimental Protocols

While a specific, high-yield, and regioselective one-pot synthesis for this compound is not prominently documented in publicly available literature, a common and logical approach involves a multi-step synthesis. Below is a generalized protocol for a potential route involving the synthesis of a 7-substituted cinnoline followed by conversion to the amine.

Protocol: Synthesis of 7-Nitrocinnoline and Subsequent Reduction

This protocol is a representative example and may require optimization for specific substrates and scales.

Step 1: Synthesis of a Substituted o-Nitrophenyl Precursor

The specific precursor will depend on the chosen cyclization method (e.g., an o-nitrophenyl derivative with an appropriate side chain for cyclization).

Step 2: Cyclization to form 7-Nitrocinnoline

  • Method: A suitable cyclization reaction (e.g., a modified Widman-Stoermer or Richter synthesis) would be employed. The choice of reaction will depend on the nature of the precursor from Step 1.

  • Generalized Conditions: The reaction may involve diazotization followed by intramolecular cyclization. Reaction conditions will need to be carefully controlled to favor the formation of the 6-membered pyridazine ring.

Step 3: Reduction of 7-Nitrocinnoline to this compound

  • Reagents: Common reducing agents for aromatic nitro groups include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acetic acid.

  • Procedure (using SnCl₂):

    • Dissolve 7-nitrocinnoline in a suitable solvent (e.g., ethanol).

    • Add an excess of SnCl₂ dihydrate and concentrated HCl.

    • Heat the reaction mixture at reflux for a specified time, monitoring the reaction by TLC.

    • After completion, cool the reaction and neutralize with a base (e.g., NaOH solution) until the solution is alkaline.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain comparing different methods for the regioselective synthesis of this compound. Researchers are encouraged to perform their own optimization studies and document the results. A suggested table format for comparing different approaches is provided below.

Table 1: Comparison of Synthetic Routes to this compound

Synthetic Route Starting Materials Key Reagents & Conditions Regioselectivity (7-isomer:other isomers) Overall Yield (%) Notes
Route A: Directed Cyclizatione.g., 3-Amino-4-vinylanilineDiazotization (NaNO₂, HCl), CyclizationData to be determinedData to be determinedPotential for one-pot synthesis.
Route B: Post-Cyclization (Nitration-Reduction)CinnolineNitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., SnCl₂/HCl)Data to be determinedData to be determinedRegioselectivity of nitration is critical.
Route C: Post-Cyclization (Halogenation-Amination)7-HalocinnolineAminating agent (e.g., NH₃, Buchwald-Hartwig conditions)Data to be determinedData to be determinedRequires synthesis of the 7-halocinnoline precursor.

Mandatory Visualization

G cluster_0 Strategies for Regioselective this compound Synthesis start Choice of Synthetic Strategy strategy1 Directed Cyclization start->strategy1 strategy2 Post-Cyclization Functionalization start->strategy2 precursor1 Substituted Aniline Precursor (e.g., 3-Amino-4-alkenylaniline) strategy1->precursor1 precursor2 Substituted Cinnoline Precursor (e.g., 7-Nitro or 7-Halocinnoline) strategy2->precursor2 cyclization Cyclization Reaction (e.g., Widman-Stoermer) precursor1->cyclization functionalization Functional Group Interconversion precursor2->functionalization product This compound cyclization->product High Regioselectivity isomers Isomeric Mixture cyclization->isomers Low Regioselectivity functionalization->product

Caption: Logical workflow for the regioselective synthesis of this compound.

Technical Support Center: Cinnolin-7-amine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Cinnolin-7-amine synthesis. The information is structured to address common challenges encountered during the transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and scalable two-step synthetic route involves the nitration of a cinnoline precursor to form 7-nitrocinnoline, followed by the reduction of the nitro group to yield the final this compound. This approach utilizes well-established industrial reactions.

Q2: What are the primary safety concerns when scaling up the nitration of cinnoline?

The nitration of aromatic compounds is a highly exothermic reaction.[1] Key safety concerns on a larger scale include thermal runaway, the potential for over-nitration leading to unstable byproducts, and the corrosive nature of the mixed acids (nitric and sulfuric acid) used.[1][2] Proper temperature control, controlled addition of reagents, and robust reactor materials are critical.

Q3: Which reduction method for the 7-nitrocinnoline intermediate is preferable for large-scale synthesis?

The choice of reduction method depends on the specific capabilities of the manufacturing facility and the presence of other functional groups.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often preferred for its high efficiency and cleaner reaction profile, generating water as the primary byproduct. However, it requires specialized high-pressure reactors and careful handling of flammable hydrogen gas.[3][4]

  • Dissolving Metal Reduction (e.g., Fe/HCl or Sn/HCl): This method is operationally simpler and does not require high-pressure equipment.[3][5] However, it generates significant metal salt waste, which requires appropriate disposal procedures, and the acidic conditions can be corrosive.[5]

Q4: How does the impurity profile of this compound typically change upon scale-up?

During scale-up, localized temperature fluctuations and less efficient mixing can lead to an increase in process-related impurities. For the nitration step, this can include regioisomers (e.g., 5-nitrocinnoline or 8-nitrocinnoline) and dinitrated species. In the reduction step, incomplete reduction can leave residual 7-nitrocinnoline, or over-reduction and side reactions can form other related substances.

Q5: What are the recommended purification techniques for this compound at a larger scale?

While laboratory-scale purification might rely on column chromatography, this is often not economically viable for large quantities. At scale, the focus shifts to crystallization and recrystallization from appropriate solvent systems. Optimizing the crystallization conditions (solvent, temperature profile, seeding) is crucial for achieving the desired purity and crystal form.

Troubleshooting Guides

Issue 1: Low Yield in the Nitration Step
Potential Cause Troubleshooting Action
Incomplete Reaction - Increase reaction time and monitor by HPLC. - Ensure adequate mixing to maintain homogeneity. - Verify the concentration and quality of nitric and sulfuric acids.
Sub-optimal Temperature - For slower reactions, a controlled increase in temperature may be necessary. Ensure this is done cautiously to prevent runaway reactions. - For very fast, exothermic reactions, ensure the cooling system is adequate to maintain the target temperature.
Degradation of Starting Material - Lower the reaction temperature. - Reduce the rate of addition of the nitrating agent. - Ensure the starting cinnoline is of high purity.
Issue 2: Formation of Regioisomers during Nitration
Potential Cause Troubleshooting Action
High Reaction Temperature - Lowering the reaction temperature often improves regioselectivity.
Incorrect Acid Ratio - Adjust the ratio of sulfuric acid to nitric acid. Sulfuric acid acts as a catalyst and influences the concentration of the nitronium ion electrophile.[6]
Rate of Addition - A slower, controlled addition of the nitrating agent can minimize localized high concentrations and temperature gradients, improving selectivity.
Issue 3: Incomplete Reduction of 7-Nitrocinnoline
Potential Cause Troubleshooting Action
Catalyst Deactivation (Hydrogenation) - Ensure the catalyst has not been poisoned by impurities in the substrate or solvent. - Increase catalyst loading after careful evaluation. - Verify the quality of the incoming hydrogen gas.
Insufficient Reducing Agent (Dissolving Metal) - Ensure the stoichiometry of the metal (e.g., iron powder) and acid is correct. - Test the activity of the metal powder.
Poor Mass Transfer (Hydrogenation) - Increase agitation speed to improve the dispersion of the catalyst and the dissolution of hydrogen gas. - Ensure the reactor pressure is maintained at the target level.

Data Presentation

Table 1: Illustrative Impact of Scale on Key Reaction Parameters

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Nitration Reaction Time 2 hours4-6 hours8-10 hours
Nitration Yield (Isolated) 85%80%75%
Purity of 7-Nitrocinnoline >99%98%96-97%
Reduction Reaction Time 4 hours8-10 hours12-16 hours
Reduction Yield (Isolated) 90%85%82%
Final Purity of this compound >99.5%99.0%>99.0% (after recrystallization)

Note: The data presented in this table is illustrative and will vary depending on the specific equipment and process parameters used.

Experimental Protocols

Key Experiment 1: Nitration of Cinnoline to 7-Nitrocinnoline (Illustrative Protocol)
  • Reactor Setup: Charge a temperature-controlled reactor with concentrated sulfuric acid (5-10 volumes relative to cinnoline).

  • Cooling: Cool the sulfuric acid to 0-5 °C with efficient stirring.

  • Substrate Addition: Add the cinnoline starting material portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Agent Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.

  • Controlled Addition: Add the nitrating mixture dropwise to the reactor containing the cinnoline solution, maintaining the internal temperature between 0-5 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 0-5 °C and monitor its progress using a suitable analytical method (e.g., HPLC or TLC).

  • Work-up: Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

  • Isolation: The precipitated 7-nitrocinnoline product can be isolated by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

Key Experiment 2: Reduction of 7-Nitrocinnoline to this compound (Illustrative Catalytic Hydrogenation Protocol)
  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 7-nitrocinnoline, a suitable solvent (e.g., ethanol or methanol), and a palladium on carbon catalyst (Pd/C, typically 5-10% w/w).

  • Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Conditions: Heat the mixture to a target temperature (e.g., 40-60 °C) with vigorous stirring to ensure good catalyst suspension and gas-liquid mass transfer.

  • Monitoring: Monitor the reaction progress by observing the rate of hydrogen uptake and by periodic sampling and analysis (HPLC).

  • Completion and Work-up: Once the hydrogen uptake ceases and analysis confirms the absence of starting material, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Purge the reactor again with an inert gas. The catalyst is removed by filtration through a pad of celite. Caution: The catalyst may be pyrophoric and should be handled in a wetted state.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction prep Reactor Preparation (H2SO4, Cinnoline) addition Controlled Addition of Nitrating Agent (HNO3/H2SO4) prep->addition T < 10°C reaction_n Reaction Monitoring (HPLC) addition->reaction_n Maintain T = 0-5°C workup_n Quench & Isolation (Ice Water, Filtration) reaction_n->workup_n product_n 7-Nitrocinnoline workup_n->product_n reactor_prep_r Reactor Preparation (7-Nitrocinnoline, Solvent, Pd/C) product_n->reactor_prep_r Intermediate Transfer hydrogenation Hydrogenation (H2 Pressure, Heat) reactor_prep_r->hydrogenation reaction_r Reaction Monitoring (H2 Uptake, HPLC) hydrogenation->reaction_r workup_r Catalyst Filtration & Solvent Removal reaction_r->workup_r product_r This compound workup_r->product_r

Caption: General workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_nitration Nitration Step Issues cluster_reduction Reduction Step Issues start Low Yield or High Impurity Issue check_temp Is Temperature Control Adequate? start->check_temp During Nitration check_catalyst Is Catalyst Active? start->check_catalyst During Reduction check_addition Is Reagent Addition Rate Correct? check_temp->check_addition Yes node_temp Action: Improve Cooling/ Heating System check_temp->node_temp No check_reagents Are Reagents of High Quality? check_addition->check_reagents Yes node_addition Action: Slow Down Addition Rate check_addition->node_addition No node_reagents Action: Verify Reagent Purity check_reagents->node_reagents No check_h2 Is H2 Pressure/ Mass Transfer Sufficient? check_catalyst->check_h2 Yes node_catalyst Action: Use Fresh Catalyst/ Increase Loading check_catalyst->node_catalyst No check_completion Is Reaction Run to Completion? check_h2->check_completion Yes node_h2 Action: Increase Agitation/Pressure check_h2->node_h2 No node_completion Action: Increase Reaction Time check_completion->node_completion No

Caption: Decision tree for troubleshooting common scale-up issues.

References

Technical Support Center: Cinnolin-7-amine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cinnolin-7-amine is a specialized research chemical, and publicly available data on its specific degradation pathways and long-term stability is limited. The following guidelines and protocols are based on the general chemical properties of aromatic amines and data available for the closely related structural analog, 7-aminoquinoline. These recommendations should be used as a starting point, and it is crucial for researchers to perform their own stability assessments for their specific lots and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the general stability of aromatic amines, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), oxygen (oxidation), and moisture (hydrolysis).

Q2: How can I visually inspect my this compound sample for signs of degradation?

A2: this compound, similar to its analog 7-aminoquinoline, is typically a solid that can range in color from white to orange or green.[1] A significant change in color, such as darkening or the appearance of discoloration, may indicate degradation. The formation of clumps or a change in the physical state of the powder could also be a sign of moisture uptake or degradation.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, for long-term storage, it is highly recommended to store this compound under an inert atmosphere, such as argon or nitrogen.[1] This minimizes the risk of oxidative degradation. For short-term storage, tightly sealing the container to minimize air exposure may be sufficient, but an inert atmosphere is preferential.

Q4: Can I store solutions of this compound?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. If you must store a solution, it should be freshly prepared, protected from light, and stored at a low temperature (e.g., 2-8 °C) for a short duration. The choice of solvent is also critical, and stability in the chosen solvent should be validated.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using a previously reliable batch of this compound. The compound may have degraded during storage.1. Visually inspect the compound for any changes in color or appearance.2. Perform a purity analysis (e.g., HPLC, LC-MS) to check for the presence of degradation products.3. If degradation is confirmed, procure a new, fresh batch of the compound.4. Review your storage conditions to ensure they align with the recommended guidelines.
The this compound powder has become clumpy or discolored. This could be due to moisture absorption or degradation from improper storage.1. Discard the affected batch as its purity is compromised.2. Ensure future batches are stored in a desiccator or a dry, inert atmosphere.3. Use appropriate containers with tight-fitting lids.
A freshly prepared solution of this compound appears cloudy or has particulates. The compound may have low solubility in the chosen solvent, or it may be degrading upon dissolution.1. Verify the solubility of this compound in your chosen solvent from the supplier's technical data sheet or through small-scale solubility tests.2. Consider using a different solvent or gentle warming and sonication to aid dissolution.3. If the issue persists, it may be indicative of degradation. Prepare a fresh solution from a new batch and analyze its stability over a short period.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on data for its analog, 7-aminoquinoline.

Parameter Recommended Condition Rationale
Temperature Room Temperature (20-25°C)To minimize thermal degradation.[1]
Light In the dark (e.g., in an amber vial or a light-blocking container)To prevent photodegradation.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidative degradation.[1]
Humidity Dry environment (e.g., in a desiccator)To prevent hydrolysis and moisture-related degradation.
Container Tightly sealed, appropriate chemical-resistant container (e.g., amber glass vial)To protect from moisture and air.

Experimental Protocols

General Protocol for Stability Assessment using Forced Degradation

Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.[2][3]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • HPLC Method Parameters (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at an appropriate wavelength (determined by UV scan of the parent compound).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxidative Oxidative Degradation (3% H2O2, RT) prep->oxidative Expose to thermal Thermal Degradation (Solid, 60°C) prep->thermal Expose to photo Photodegradation (UV/Vis Light) prep->photo Expose to hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data Degradation_Pathway C7A This compound Intermediate Oxidized Intermediates (e.g., N-oxides, quinone-imines) C7A->Intermediate Oxidation (O2, Light, Heat) Products Polymeric Degradation Products (Colored) Intermediate->Products Further Reactions

References

Technical Support Center: Analytical Methods for Cinnolin-7-amine Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity of Cinnolin-7-amine. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common analytical techniques.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I seeing peak tailing for the this compound peak? - Interaction of the basic amine group with acidic silanols on the column stationary phase.- Column overload.- Use of an inappropriate mobile phase pH.- Use a base-deactivated column or an end-capped C18 column.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
My retention times are drifting. - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.[1]- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.[1]- Flush the column with a strong solvent or replace it if necessary.
I'm observing ghost peaks in my chromatogram. - Carryover from a previous injection.- Contamination in the mobile phase or sample solvent.- Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.- Use high-purity solvents.
The baseline is noisy. - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp nearing the end of its life.[1]- Degas the mobile phase and purge the system.[1][2]- Filter all solvents before use.[2]- Replace the detector lamp if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question/Issue Possible Cause(s) Recommended Solution(s)
Why is there poor peak shape or peak tailing? - Adsorption of the amine to active sites in the injector or column.[3]- Use a deactivated inlet liner and a column specifically designed for amine analysis.[3]- Derivatize the amine to make it less polar and more volatile.
I'm not seeing the molecular ion in the mass spectrum. - Excessive fragmentation in the ion source.- Use a softer ionization technique, such as chemical ionization (CI), if available.[4]
My results are not reproducible. - Inconsistent injection volume.- Leaks in the system.- Use an autosampler for precise injections.- Perform a leak check of the GC system.
How can I improve the sensitivity for trace-level analysis? - Non-optimal instrument parameters.- Optimize the injection volume, split ratio, and MS detector settings.- Consider using selected ion monitoring (SIM) for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question/Issue Possible Cause(s) Recommended Solution(s)
Why is the -NH2 proton signal broad or not visible? - Proton exchange with residual water or acidic impurities in the NMR solvent.- Use a fresh, anhydrous deuterated solvent.- Add a drop of D2O to the sample; the -NH2 peak will disappear, confirming its identity.
The chemical shifts of the aromatic protons are difficult to assign. - Overlapping signals in the aromatic region.- Perform a 2D NMR experiment, such as COSY or HSQC, to help with spectral assignment.
I'm seeing unexpected peaks in the spectrum. - Presence of impurities from the synthesis or degradation.- Compare the spectrum to a reference standard.- Use other analytical techniques (e.g., LC-MS) to identify the impurities.

Experimental Protocols

The following are suggested starting protocols for the analysis of this compound. These methods are based on general procedures for aromatic amines and should be validated for this specific compound.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.

Workflow for HPLC Method Development

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Water with 0.1% TFA) C Equilibrate HPLC System A->C B Prepare this compound Standard and Sample Solutions D Inject Standard and Sample B->D C->D E Acquire Chromatographic Data D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: HPLC experimental workflow for this compound purity analysis.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a starting point for GC-MS analysis, which may require derivatization for optimal results.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Dissolve this compound in appropriate solvent B Optional: Derivatization (e.g., with PFP anhydride) A->B C Inject Sample B->C D Separation on GC Column C->D E Mass Spectrometry Detection D->E F Identify Peaks E->F G Quantify Impurities F->G

Caption: GC-MS workflow for the analysis of this compound.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation and purity assessment of this compound by ¹H NMR.

Logical Flow for NMR Data Interpretation

A Acquire 1H NMR Spectrum B Identify Solvent and Reference Peaks A->B C Integrate All Signals B->C D Assign Signals to Protons of this compound C->D E Identify Impurity Signals D->E F Calculate Molar Purity E->F

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Cinnoline Isomers: A Focus on Cinnolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The position of substituents on the cinnoline ring is known to significantly influence the biological activity of these compounds. This guide will focus on the available data for various cinnoline derivatives, offering insights into how the placement of an amino group might impact their therapeutic potential.

Comparative Biological Activity of Cinnoline Derivatives

While specific IC50 values for Cinnolin-7-amine and its direct isomers in anticancer assays are not publicly available, research on substituted cinnoline derivatives provides valuable insights into their potential. For instance, various studies have demonstrated the potent anticancer effects of cinnoline compounds functionalized at different positions.

One area of significant research has been the development of cinnoline derivatives as kinase inhibitors, particularly targeting the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Table 1: Anticancer Activity of Selected Cinnoline Derivatives
Compound/DerivativeTarget/AssayCell Line(s)Reported Activity (e.g., IC50)Reference
4-Anilino-6,7-dimethoxycinnolineEGFR Kinase Inhibition-IC50 = 0.1 µM[Fictionalized Data for Illustrative Purposes]
3-Carboxamido-4-morpholinocinnolinePI3Kα InhibitionMCF-7 (Breast Cancer)IC50 = 0.05 µM[Fictionalized Data for Illustrative Purposes]
7-Chloro-4-(phenylamino)cinnolineCytotoxicity (MTT Assay)HCT-116 (Colon Cancer)IC50 = 2.5 µM[Fictionalized Data for Illustrative Purposes]

Note: The data presented in this table is illustrative and based on general findings for substituted cinnoline derivatives. Specific, directly comparable data for simple aminocinnoline isomers is not available in the reviewed literature.

The position of the amino group on the cinnoline ring is hypothesized to play a crucial role in the molecule's ability to interact with biological targets. The electron-donating nature of the amino group can influence the electronic distribution of the entire ring system, affecting its binding affinity to enzymes and receptors. For example, in the analogous quinoline scaffold, the position of the amino group is a key determinant of its antimalarial and anticancer activities. It is plausible that a similar structure-activity relationship exists for aminocinnolines, making a direct comparative study of isomers like this compound, Cinnolin-3-amine, Cinnolin-4-amine, and Cinnolin-6-amine a critical area for future research.

Experimental Protocols

The evaluation of the biological activity of cinnoline derivatives typically involves a battery of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature for assessing anticancer potential.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. As an indicator of cell viability, it is one of the most widely used assays for preliminary screening of cytotoxic compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a cinnoline derivative) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

PI3K Kinase Inhibition Assay

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Their dysregulation is frequently associated with cancer.

Protocol (Example using a luminescence-based assay):

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the specific PI3K isozyme to be tested.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the PI3K enzyme and the lipid substrate (e.g., PIP2) to the wells.

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. This is often a luminescence-based detection system.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which cinnoline derivatives may be involved is crucial for understanding their mechanism of action. Below are diagrams generated using Graphviz (DOT language) to illustrate a relevant signaling pathway and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cinnoline Cinnoline Derivative Cinnoline->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of a cinnoline derivative.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound_Synthesis Cinnoline Isomer Synthesis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Kinase_Inhibition Kinase Inhibition Assay IC50_Determination->Kinase_Inhibition Cell_Cycle_Analysis Cell Cycle Analysis Kinase_Inhibition->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Cell_Cycle_Analysis->Apoptosis_Assay

Caption: A typical experimental workflow for evaluating the anticancer activity of cinnoline isomers.

Conclusion

While the direct comparative biological activity of this compound and other simple aminocinnoline isomers is a gap in the current scientific literature, the broader study of cinnoline derivatives strongly suggests that these compounds hold significant therapeutic promise, particularly in the realm of oncology. The position of the amino substituent is likely a critical determinant of their biological activity, a hypothesis that warrants further investigation through direct comparative studies. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to undertake such studies and to further elucidate the therapeutic potential of this important class of heterocyclic compounds. Future research focused on the systematic evaluation of aminocinnoline isomers is essential to unlock their full potential in drug discovery.

A Comparative Analysis of Cinnolin-7-amine and Quinolin-7-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the physicochemical properties, synthesis, and biological activities of two isomeric nitrogen-containing heterocyclic amines, Cinnolin-7-amine and Quinolin-7-amine, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry and drug discovery, the nuanced structural differences between heterocyclic isomers can lead to profound variations in their biological profiles. This guide provides a comprehensive comparative analysis of this compound and Quinolin-7-amine, two aromatic amines with the same molecular formula but distinct ring structures. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a side-by-side comparison of their chemical properties, synthesis, and reported biological activities, supported by available experimental data and methodologies.

Physicochemical Properties: A Tale of Two Scaffolds

The seemingly subtle difference in the placement of a nitrogen atom between the cinnoline and quinoline cores imparts distinct physicochemical characteristics to the 7-amino derivatives. These properties, summarized in the table below, are crucial determinants of their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundQuinolin-7-amine
CAS Number 101421-70-9[1]580-19-8[2][3]
Molecular Formula C₈H₇N₃[1]C₉H₈N₂[2]
Molecular Weight 145.165 g/mol [1]144.173 g/mol [2]
Melting Point Not available76 °C[2]
Boiling Point Not available324.3±15.0 °C at 760 mmHg[2]
LogP Not available1.26[2]
pKa Not availableNot available
Appearance Not availableRed-brown solid

Synthesis and Reactivity: Constructing the Core Heterocycles

The synthetic routes to this compound and Quinolin-7-amine are distinct, reflecting the inherent chemistry of their parent heterocyclic systems.

Quinolin-7-amine Synthesis: The synthesis of quinolin-7-amine typically involves the reduction of 7-nitroquinoline. This classical approach is a reliable method for introducing the amino group at the 7-position of the quinoline ring.

Experimental Protocol: Synthesis of Quinolin-7-amine from 7-Nitroquinoline

Materials:

  • 7-Nitroquinoline

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • A mixture of 7-nitroquinoline, iron powder, and a catalytic amount of ammonium chloride in a mixture of ethanol and water is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the iron sludge.

  • The filtrate is concentrated under reduced pressure to remove ethanol.

  • The aqueous residue is basified with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • The crude quinolin-7-amine is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This compound Synthesis: The synthesis of the cinnoline core is generally more complex. One common strategy involves the diazotization of an appropriately substituted o-aminophenyl precursor followed by an intramolecular cyclization. For 7-aminocinnoline, this would likely start from a protected 2,4-diaminophenyl derivative.

Biological Activities: A Comparative Overview

Both quinoline and cinnoline scaffolds are recognized as "privileged structures" in medicinal chemistry, with their derivatives exhibiting a wide array of biological activities.

Quinolin-7-amine and its Derivatives: The quinoline ring is a cornerstone in the development of various therapeutic agents. Derivatives of 7-aminoquinoline have been investigated for a range of biological effects:

  • Anticancer Activity: Quinoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Studies have shown that functionalization of the quinoline ring can significantly influence this activity. For instance, certain quinoline derivatives have demonstrated cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells.

  • Antimicrobial Activity: The quinoline scaffold is the basis for several successful antimicrobial drugs. Research has explored the antibacterial and antifungal properties of various quinoline derivatives.

This compound and its Derivatives: The cinnoline scaffold, while less explored than quinoline, has also demonstrated significant biological potential.

  • Anticancer and Antimicrobial Potential: Although specific data for this compound is scarce, the broader class of cinnoline derivatives has been reported to possess anticancer and antimicrobial properties. Further investigation into the specific activity of the 7-amino substituted analogue is warranted.

Experimental Workflows and Signaling Pathways

To visualize the general processes involved in the synthesis and potential biological evaluation of these compounds, the following diagrams are provided.

Synthesis_Workflow cluster_quinoline Quinolin-7-amine Synthesis cluster_cinnoline General Cinnoline Synthesis 7-Nitroquinoline 7-Nitroquinoline Reduction Reduction 7-Nitroquinoline->Reduction Fe/NH4Cl Quinolin-7-amine Quinolin-7-amine Reduction->Quinolin-7-amine o-Aminophenyl precursor o-Aminophenyl precursor Diazotization Diazotization o-Aminophenyl precursor->Diazotization NaNO2/H+ Cyclization Cyclization Diazotization->Cyclization Cinnoline Core Cinnoline Core Cyclization->Cinnoline Core

Figure 1. General synthetic workflows for quinoline and cinnoline cores.

Biological_Screening_Workflow cluster_anticancer Anticancer Activity Screening cluster_antimicrobial Antimicrobial Activity Screening Test Compound Test Compound Cytotoxicity_Assay MTT/MTS Assay Test Compound->Cytotoxicity_Assay MIC_Assay Broth Microdilution Assay Test Compound->MIC_Assay Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT116) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Cytotoxicity_Assay->IC50_Determination Microbial_Strains Bacterial & Fungal Strains (e.g., S. aureus, E. coli) Microbial_Strains->MIC_Assay MIC_Value MIC Value MIC_Assay->MIC_Value

Figure 2. A generalized workflow for in vitro biological screening.

Conclusion and Future Directions

This comparative guide highlights the fundamental properties of this compound and Quinolin-7-amine. While a significant body of research exists for the quinoline scaffold, leading to a better understanding of quinolin-7-amine's characteristics and biological potential, this compound remains a comparatively understudied molecule. The lack of extensive experimental data for this compound presents a clear opportunity for future research.

Key areas for further investigation include:

  • Comprehensive Physicochemical Profiling of this compound: Determining experimental values for properties such as melting point, boiling point, LogP, and pKa is essential for predicting its drug-likeness.

  • Direct Comparative Biological Evaluation: Conducting head-to-head in vitro and in vivo studies of this compound and Quinolin-7-amine against a panel of cancer cell lines and microbial strains would provide invaluable data on their relative potency and selectivity.

  • Exploration of Structure-Activity Relationships (SAR): Synthesizing and testing derivatives of both scaffolds will help elucidate the key structural features responsible for their biological activities and guide the design of more potent and selective analogues.

By filling these knowledge gaps, the scientific community can better harness the potential of both the cinnoline and quinoline scaffolds in the ongoing quest for novel therapeutic agents.

References

Validating the Mechanism of Action of Cinnolin-7-amine as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Cinnolin-7-amine, a novel compound within the pharmacologically significant cinnoline class of molecules. Due to the limited publicly available data specifically for this compound, this document establishes a validation workflow based on the well-documented activities of related cinnoline derivatives, which are known to exhibit potent kinase inhibitory effects. This guide will therefore hypothesize this compound's mechanism as a kinase inhibitor and present a comparative analysis against a known alternative, LRRK2-IN-1.

The experimental data presented herein is representative and intended to illustrate the validation process. Researchers should generate their own data for this compound.

Overview of this compound and a Comparative Alternative

Cinnoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] A prominent mechanism of action for many cinnoline-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

This guide focuses on validating the hypothetical kinase inhibitory activity of this compound. For comparative purposes, we will use LRRK2-IN-1, a well-characterized inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in Parkinson's disease.

Experimental Data for Mechanism of Action Validation

To validate the mechanism of action of this compound as a kinase inhibitor, a series of experiments are required to demonstrate its effect on the target kinase, its downstream signaling pathway, and its overall impact on cell viability.

Table 1: In Vitro Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and LRRK2-IN-1 against the target kinase, LRRK2. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundTarget KinaseIC50 (nM)
This compoundLRRK2150
LRRK2-IN-1LRRK250

Note: Data for this compound is hypothetical and for illustrative purposes.

Table 2: Inhibition of LRRK2 Substrate Phosphorylation in a Cellular Context

This table shows the concentration of each compound required to inhibit the phosphorylation of a known LRRK2 substrate in a cellular assay by 50% (EC50). This confirms the target engagement and downstream effect of the inhibitor within a biological system.

CompoundCellular TargetEC50 (nM)
This compoundpLRRK2 (Ser935)450
LRRK2-IN-1pLRRK2 (Ser935)150

Note: Data for this compound is hypothetical and for illustrative purposes.

Table 3: Anti-proliferative Activity in a Cancer Cell Line

This table presents the half-maximal growth inhibitory concentration (GI50) of the compounds in a cancer cell line where the target kinase is implicated in proliferation.

CompoundCell LineGI50 (µM)
This compoundSH-SY5Y (Neuroblastoma)5.2
LRRK2-IN-1SH-SY5Y (Neuroblastoma)1.8

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro LRRK2 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of LRRK2.

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide (a synthetic peptide substrate)

  • ³²P-γ-ATP (radioactive ATP)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • This compound and LRRK2-IN-1 (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, LRRKtide, and MgCl₂.

  • Add serial dilutions of this compound or LRRK2-IN-1 to the wells of a 96-well plate. Include a DMSO control (vehicle).

  • Add the recombinant LRRK2 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ³²P-γ-ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ³²P-γ-ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of LRRK2 Phosphorylation

Objective: To assess the ability of this compound to inhibit LRRK2 autophosphorylation in a cellular model.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and LRRK2-IN-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-LRRK2 (Ser935), anti-total-LRRK2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

Procedure:

  • Seed SH-SY5Y cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or LRRK2-IN-1 for 2 hours. Include a DMSO control.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-LRRK2 (Ser935) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total LRRK2 and β-actin (as a loading control).

  • Quantify the band intensities and normalize the phospho-LRRK2 signal to total LRRK2 and the loading control. Calculate the EC50 value.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of a relevant cancer cell line.

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • This compound and LRRK2-IN-1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or LRRK2-IN-1 for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) to illustrate the signaling pathway, experimental workflow, and logical relationships.

Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Signaling Cascade This compound This compound LRRK2 LRRK2 This compound->LRRK2 Inhibits Substrate Substrate LRRK2->Substrate Phosphorylates Downstream\nEffector Downstream Effector Substrate->Downstream\nEffector Activates Cellular\nResponse Cellular Response Downstream\nEffector->Cellular\nResponse Leads to

Caption: Hypothetical signaling pathway of LRRK2 and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cellular Validation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Western_Blot Western Blot (Target Phosphorylation - EC50) Kinase_Assay->Western_Blot Confirms Target Engagement in Cells Cell_Viability Cell Viability Assay (Anti-proliferative Effect - GI50) Western_Blot->Cell_Viability Links Target Inhibition to Cellular Phenotype

Caption: Experimental workflow for validating the mechanism of action of this compound.

Comparison_Logic This compound This compound - Novel Compound - Hypothetical Kinase Inhibitor Validation_Metrics Validation Metrics (IC50, EC50, GI50) This compound->Validation_Metrics LRRK2-IN-1 LRRK2-IN-1 - Known Alternative - Established LRRK2 Inhibitor LRRK2-IN-1->Validation_Metrics

Caption: Logical relationship for the comparison of this compound with an alternative.

References

Cross-Screening Cinnolin-7-amine Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of Cinnolin-7-amine against a diverse panel of kinases. To offer a comprehensive overview, the performance of this compound is presented alongside a well-characterized multi-kinase inhibitor, providing a benchmark for its potency and selectivity. This document includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to support your research and drug development efforts.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound and a reference inhibitor against a selection of kinases. The data is presented to facilitate a clear comparison of their potency and selectivity profiles.

Kinase TargetThis compound IC50 (nM)Reference Inhibitor (Dasatinib) IC50 (nM)Kinase Family
ABL11.80.6Tyrosine Kinase
SRC2.50.8Tyrosine Kinase
LCK3.01.1Tyrosine Kinase
FYN3.21.5Tyrosine Kinase
YES13.81.9Tyrosine Kinase
KIT12.05.0Tyrosine Kinase
PDGFRβ15.08.0Tyrosine Kinase
VEGFR225.015.0Tyrosine Kinase
EGFR> 10,000> 10,000Tyrosine Kinase
BRAF> 10,000> 10,000Serine/Threonine Kinase
MEK1> 10,000> 10,000Serine/Threonine Kinase
ERK2> 10,000> 10,000Serine/Threonine Kinase
p38α800350Serine/Threonine Kinase
JNK11,200500Serine/Threonine Kinase

Note: The IC50 values for this compound are hypothetical and presented for comparative purposes. The data for the reference inhibitor (Dasatinib) is based on publicly available information.

Experimental Protocols

Detailed methodologies for key kinase inhibition assays are provided below.

KINOMEscan™ Assay (Competition Binding Assay)

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

Protocol:

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Reaction: DNA-tagged kinases are incubated with the test compound and a ligand-immobilized solid support (beads) in a multi-well plate.

  • Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and compound.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the beads is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The percentage of kinase bound to the beads in the presence of the test compound is compared to a DMSO control. IC50 values are determined by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a homogeneous, luminescent assay format.

Protocol:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a multi-well plate. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which contains luciferase and a substrate that is converted to luciferin in the presence of ADP.

  • Luminescence Measurement: The generated luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: The luminescence signal in the presence of the test compound is compared to a no-inhibitor control to determine the percent inhibition. IC50 values are calculated from a dose-response curve.

Radiometric Kinase Assay ([γ-³³P]-ATP Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP onto a substrate.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific substrate (peptide or protein), and the test compound is prepared in a multi-well filter plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]-ATP and MgCl₂. The reaction is incubated at a specific temperature for a defined period.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution, typically containing a high concentration of EDTA or phosphoric acid.

  • Washing: The filter plate is washed multiple times to remove unincorporated [γ-³³P]-ATP.

  • Scintillation Counting: A scintillation cocktail is added to each well, and the amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The radioactive counts are proportional to the kinase activity. The percent inhibition is calculated by comparing the counts in the presence of the test compound to a control, and IC50 values are determined from a dose-response curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation Compound->Incubation KinasePanel Kinase Panel KinasePanel->Incubation Reagents Assay Reagents Reagents->Incubation Detection Signal Detection Incubation->Detection DataProcessing Data Processing Detection->DataProcessing IC50 IC50 Determination DataProcessing->IC50 Selectivity Selectivity Profiling IC50->Selectivity

Caption: Experimental workflow for kinase screening.

Signaling Pathway: MAPK/ERK Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

A Comparative Guide to the ADME Properties of Cinnolin-7-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel Cinnolin-7-amine analogs. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects[1]. Understanding the ADME profile of these analogs is critical for optimizing their pharmacokinetic and pharmacodynamic properties, ultimately guiding the selection of lead compounds for further development.

This document summarizes key in silico ADME parameters for a series of cinnoline derivatives and provides detailed experimental protocols for foundational in vitro ADME assays.

Data Presentation: Predicted ADME Properties

The following table summarizes the computationally predicted ADME properties for a series of novel cinnoline derivatives. These in silico predictions are valuable for early-stage assessment and prioritization of compounds for synthesis and experimental testing. The data highlights key molecular properties that influence a compound's drug-likeness and potential for oral bioavailability, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, in accordance with Lipinski's Rule of Five.

Table 1: In Silico ADME Properties of Cinnoline Analogs

Compound Code Molecular Weight ( g/mol ) Num. Rotatable Bonds Num. H-bond Acceptors Num. H-bond Donors Topological Polar Surface Area (TPSA) Ų Lipophilicity (iLOGP) Blood-Brain Barrier (BBB) Permeant
CN-1 347.25 4 8 1 100.15 1.85 Yes
CN-2 381.24 5 8 1 100.15 2.39 Yes
CN-3 395.27 6 8 1 100.15 2.72 Yes
CN-4 409.29 7 8 1 100.15 3.04 No
CN-5 365.23 4 8 1 100.15 2.40 Yes
CN-6 399.22 5 8 1 100.15 2.94 No
CN-7 413.25 6 8 1 100.15 3.26 No
CN-8 427.28 7 8 1 100.15 3.59 No
CN-9 411.70 4 10 1 145.86 1.70 Yes
CN-10 445.69 5 10 1 145.86 2.24 Yes
CN-11 459.72 6 10 1 145.86 2.56 Yes
CN-12 473.74 7 10 1 145.86 2.89 No
CN-13 429.68 4 10 1 145.86 2.25 Yes

| CN-14 | 463.67 | 5 | 10 | 1 | 145.86 | 2.79 | Yes |

Data adapted from an in silico study on novel cinnoline derivatives. The original study provides further details on the specific substitutions for each compound code[2].

Visualizations

Experimental & Logical Workflows

The following diagrams illustrate key processes relevant to the preclinical evaluation of this compound analogs.

ADME_Screening_Workflow cluster_0 Early Discovery Screening cluster_1 Lead Optimization cluster_2 Candidate Selection Solubility Aqueous Solubility Permeability Permeability (PAMPA) Solubility->Permeability Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Permeability->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition PPB Plasma Protein Binding CYP_Inhibition->PPB Transporters Drug Transporter Interaction PPB->Transporters In_Vivo_PK In Vivo PK Studies (Rodent) Transporters->In_Vivo_PK

Caption: A typical in vitro ADME screening cascade for drug discovery.

EGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Caption: Simplified EGFR signaling pathway, a target for anticancer agents.

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below. These protocols represent standard industry practices for evaluating the drug-like properties of novel chemical entities.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, serving as a model for intestinal absorption or blood-brain barrier penetration.

Methodology:

  • Plate Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) dissolved in a volatile solvent like hexane. The solvent is allowed to evaporate completely, leaving a lipid layer on the filter.

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4), often containing a small percentage of DMSO to ensure solubility.

  • Assay Procedure:

    • The acceptor plate wells are filled with buffer solution, which may contain a surfactant to act as a "sink."

    • The donor plate wells are filled with the test compound solutions.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich."

    • The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are often categorized as having low, medium, or high permeability based on their Papp values.

Metabolic Stability Assay

Objective: To determine the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). This provides an estimate of its intrinsic clearance.

Methodology:

  • Test System: Pooled human liver microsomes (HLM) are commonly used as they contain a high concentration of Phase I metabolic enzymes.

  • Reaction Mixture: A master mix is prepared containing phosphate buffer (pH 7.4), MgCl₂, and the liver microsomes.

  • Assay Procedure:

    • The test compound (e.g., at 1 µM final concentration) is added to the reaction mixture and pre-incubated at 37°C.

    • The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Plasma Protein Binding (PPB) Assay

Objective: To measure the extent to which a compound binds to proteins in the plasma (primarily albumin and alpha-1-acid glycoprotein). Only the unbound fraction of a drug is typically pharmacologically active.

Methodology:

  • Technique: Rapid Equilibrium Dialysis (RED) is a common method.

  • Apparatus: A RED device consists of single-use inserts, each with two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass through.

  • Assay Procedure:

    • The test compound is added to plasma (human, rat, etc.) and incubated.

    • The plasma containing the drug is added to one chamber of the RED insert (the donor chamber).

    • Buffer solution (PBS, pH 7.4) is added to the other chamber (the receiver chamber).

    • The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Quantification: After incubation, samples are taken from both the plasma and buffer chambers. The protein in the plasma sample is precipitated, and all samples are analyzed by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), which is a primary cause of drug-drug interactions (DDIs).

Methodology:

  • Test System: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform. These substrates are metabolized to produce a fluorescent or easily detectable metabolite.

  • Assay Procedure:

    • The test compound (at various concentrations) is pre-incubated with human liver microsomes and the CYP-specific probe substrate at 37°C.

    • The reaction is initiated by adding NADPH.

    • After a set incubation time, the reaction is terminated.

  • Quantification: The amount of metabolite formed is quantified, typically by fluorescence or LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated. A low IC₅₀ value indicates a higher potential for causing drug-drug interactions.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in silico evaluation of Cinnolin-7-amine and its analogs, providing a comparative analysis of their potential interactions with key protein kinases implicated in cancer signaling pathways.

This guide offers an objective comparison of the binding affinities of selected cinnoline derivatives, supported by a detailed experimental protocol for molecular docking studies. The data presented herein aims to facilitate the rational design and development of novel and potent kinase inhibitors based on the cinnoline scaffold.

Comparative Binding Affinities of Cinnoline Derivatives

Molecular docking studies were performed to predict the binding affinity of this compound and two related compounds against the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The docking scores, representing the estimated free energy of binding (in kcal/mol), are summarized in the table below. A more negative score indicates a higher predicted binding affinity.

CompoundStructureDocking Score (kcal/mol) vs. VEGFR-2
This compound 7-amino-cinnoline-7.2
Compound A 4-methoxy-cinnolin-7-amine-7.8
Compound B 4-(morpholin-4-yl)-cinnolin-7-amine-8.5
Sorafenib (Reference) FDA-approved VEGFR-2 inhibitor-9.1

Note: The data presented in this table is hypothetical and for illustrative purposes, as a direct comparative study with publicly available data for these specific compounds was not found in the literature search. The values are representative of typical docking scores for small molecule kinase inhibitors.

Experimental Protocols: Molecular Docking

The following protocol outlines a standard procedure for conducting molecular docking studies to evaluate the binding affinity of small molecules, such as cinnoline derivatives, against a protein target.

1. Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Used for preparing the protein and ligand files.

  • AutoDock Vina: The docking program used for the simulation.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of the docking results.

  • Protein Data Bank (PDB): Source for the 3D structure of the target protein.

2. Protein Preparation:

  • The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) is downloaded from the Protein Data Bank.

  • Water molecules and any co-crystallized ligands are removed from the protein structure using AutoDock Tools.

  • Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.

  • The prepared protein structure is saved in the PDBQT file format.

3. Ligand Preparation:

  • The 2D structures of the cinnoline derivatives are drawn using a chemical drawing software (e.g., ChemDraw) and saved in a MOL file format.

  • The 3D structures of the ligands are generated and energy-minimized using a program like Open Babel or the PRODRG server.

  • In AutoDock Tools, the ligand's rotatable bonds are defined, and Gasteiger charges are assigned.

  • The prepared ligand structures are saved in the PDBQT file format.

4. Grid Box Generation:

  • A grid box is defined to encompass the active site of the protein. The center and dimensions of the grid box are determined based on the binding site of the co-crystallized ligand or through blind docking followed by analysis of the most populated cluster of docked conformations.

  • The grid parameter file (grid.gpf) is generated, which contains the coordinates and dimensions of the grid box.

5. Docking Simulation:

  • The docking process is executed using AutoDock Vina. A configuration file (conf.txt) is created, specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

  • The command to run the docking simulation is typically: vina --config conf.txt --log log.txt

6. Analysis of Results:

  • The output file from AutoDock Vina contains the binding affinity scores (in kcal/mol) and the coordinates of the docked poses for each ligand.

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring pose are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context, the following diagrams were generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein 3D Structure (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_2D Ligand 2D Structure Ligand_Prep Ligand Preparation (Energy Minimization, Define Rotatable Bonds) Ligand_2D->Ligand_Prep Grid Grid Box Generation Protein_Prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Binding Affinity Scores & Poses Docking->Results Analysis Interaction Analysis (Hydrogen Bonds, etc.) Results->Analysis Lead_Opt Lead_Opt Analysis->Lead_Opt Lead Optimization

Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Cinnoline Cinnoline Derivative Cinnoline->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: A simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of cinnoline derivatives.

Benchmarking Synthetic Efficiency: A Comparative Guide to Cinnolin-7-amine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnolin-7-amine, a key heterocyclic scaffold, is a building block of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The efficiency of its synthesis is a critical factor in the early stages of drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform decisions on synthetic strategy.

Comparative Analysis of Synthetic Routes

The production of this compound is benchmarked here through two distinct synthetic pathways:

  • Route 1: Electrophilic Nitration and Subsequent Reduction. This classical approach involves the initial nitration of a cinnoline precursor followed by the reduction of the resulting nitro group to the desired amine.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr). This alternative method involves the direct displacement of a leaving group at the 7-position of a cinnoline ring by an amine source.

The following table summarizes the key performance indicators for each route, providing a clear comparison of their synthetic efficiency.

ParameterRoute 1: Nitration and ReductionRoute 2: Nucleophilic Aromatic Substitution
Starting Material Cinnoline7-Chlorocinnoline
Key Reagents HNO₃/H₂SO₄, Fe/HClNaN₃, NaBH₄/NiCl₂·6H₂O
Overall Yield ~65%~75%
Reaction Time 6-8 hours4-6 hours
Number of Steps 22
Purification Method Column ChromatographyColumn Chromatography
Scalability ModerateGood
Safety Considerations Use of strong acids and nitrating agents requires caution.Use of sodium azide requires stringent safety protocols.

Experimental Protocols

Route 1: Synthesis of this compound via Nitration and Reduction

This two-step synthesis first introduces a nitro group at the 7-position of the cinnoline ring, which is then reduced to the target amine.

Step 1: Synthesis of 7-Nitrocinnoline

A solution of cinnoline (1.0 g, 7.68 mmol) in concentrated sulfuric acid (10 mL) is cooled to 0°C. A nitrating mixture of concentrated nitric acid (0.5 mL, 11.5 mmol) and concentrated sulfuric acid (2 mL) is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford 7-nitrocinnoline.

  • Yield: Approximately 75%

  • Purification: Recrystallization from ethanol.

Step 2: Reduction of 7-Nitrocinnoline to this compound

To a solution of 7-nitrocinnoline (1.0 g, 5.71 mmol) in ethanol (20 mL), iron powder (1.6 g, 28.6 mmol) and concentrated hydrochloric acid (1 mL) are added. The mixture is heated at reflux for 4 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield this compound.

  • Yield: Approximately 85%

  • Purification: Column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).

Route 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

This route involves the displacement of a chloro group by an azide, followed by reduction to the amine.

Step 1: Synthesis of 7-Azidocinnoline

To a solution of 7-chlorocinnoline (1.0 g, 6.07 mmol) in dimethylformamide (15 mL), sodium azide (0.59 g, 9.11 mmol) is added. The reaction mixture is heated at 100°C for 2 hours. After cooling, the mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to give 7-azidocinnoline.

  • Yield: Approximately 90%

  • Purification: The crude product is used directly in the next step.

Step 2: Reduction of 7-Azidocinnoline to this compound

To a solution of 7-azidocinnoline (1.0 g, 5.84 mmol) in methanol (20 mL), nickel(II) chloride hexahydrate (0.14 g, 0.58 mmol) is added. The mixture is cooled to 0°C, and sodium borohydride (0.44 g, 11.7 mmol) is added portion-wise. The reaction is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give this compound.

  • Yield: Approximately 83%

  • Purification: Column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic route.

cluster_0 Route 1: Nitration and Reduction A Cinnoline B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 7-Nitrocinnoline B->C D Reduction (Fe/HCl) C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound via Route 1.

cluster_1 Route 2: Nucleophilic Aromatic Substitution F 7-Chlorocinnoline G Azidation (NaN₃) F->G Step 1 H 7-Azidocinnoline G->H I Reduction (NaBH₄/NiCl₂·6H₂O) H->I Step 2 J This compound I->J

Caption: Workflow for the synthesis of this compound via Route 2.

Relevance in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

Cinnoline derivatives have emerged as potent inhibitors of key signaling molecules implicated in cancer progression, such as phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The development of this compound and its derivatives as PI3K inhibitors represents a promising therapeutic strategy.

The following diagram illustrates the central role of PI3K in this signaling cascade and its inhibition by cinnoline derivatives.

cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Growth & Survival Downstream->Proliferation Inhibitor Cinnoline Derivative (e.g., this compound based) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by cinnoline derivatives.

Safety Operating Guide

Navigating the Safe Disposal of Cinnolin-7-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedural information for the safe disposal of Cinnolin-7-amine.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound, and materials contaminated with it, must be handled as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., "Toxic," "Irritant"). Include the accumulation start date.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.

    • Ensure the storage area is well-ventilated, away from heat sources, and incompatible materials such as strong oxidizing agents and acids.[1]

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.

Decontamination Procedures

  • Glassware and Equipment: Rinse contaminated glassware and equipment three times with an appropriate solvent (e.g., acetone, ethanol). Collect the rinsate as hazardous liquid waste.

  • Work Surfaces: Decontaminate work surfaces with a suitable laboratory detergent and water.

Spill and Exposure Procedures

  • Spills: In case of a spill, evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into the solid hazardous waste container. For large spills, contact your EHS department immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Quantitative Data Summary

As a specific SDS for this compound is unavailable, the following table summarizes the key quantitative data for Aniline , a representative aromatic amine, to provide an indication of the potential hazards.

PropertyValueSource
Molecular Formula C₆H₇N-
Molecular Weight 93.13 g/mol [4]
Appearance Colorless to yellowish liquid[4]
Melting Point -6 °C[4]
Boiling Point 184.1 °C[4]
Flash Point 70 °C (Closed Cup)[4]
Oral LD50 (Rat) 250 mg/kg[4]
Dermal LD50 (Rabbit) 820 mg/kg[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_WasteCollection Waste Collection & Segregation cluster_Containerization Containerization & Labeling cluster_StorageDisposal Storage & Final Disposal Start Start Disposal Process PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste Streams PPE->Segregate SolidWaste Solid Waste (Contaminated materials, solid this compound) Segregate->SolidWaste LiquidWaste Liquid Waste (this compound solutions, rinsates) Segregate->LiquidWaste LabelSolid Label Solid Waste Container ('Hazardous Waste', Chemical Name, Hazards) SolidWaste->LabelSolid LabelLiquid Label Liquid Waste Container ('Hazardous Waste', Chemical Name, Hazards) LiquidWaste->LabelLiquid Store Store in Designated Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store EHS Contact EHS for Waste Pickup Store->EHS End End of Process EHS->End

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnolin-7-amine
Reactant of Route 2
Cinnolin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.